1-Phenylcyclopropan-1-ol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
1-phenylcyclopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSQYBUQMZYZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481742 | |
| Record name | 1-phenylcyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29526-96-3 | |
| Record name | 1-phenylcyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylcyclopropan-1-ol, a versatile organic compound with applications in synthetic chemistry and potential relevance in medicinal chemistry. This document details its chemical identity, physical and spectroscopic properties, synthesis protocols, and reactivity, with a focus on providing actionable information for laboratory and research settings.
Chemical Identity and Structure
This compound is a tertiary alcohol characterized by the presence of a phenyl group and a hydroxyl group attached to the same carbon atom of a cyclopropane (B1198618) ring.
IUPAC Name: this compound[1]
Chemical Structure:
Molecular Formula: C₉H₁₀O[1]
CAS Number: 29526-96-3[1]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 134.17 g/mol | [1] |
| Boiling Point | 93-95 °C at 30 Torr | [2] |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 14.49 ± 0.20 | [2] |
| LogP (Predicted) | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Spectroscopic Data:
-
¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra for this compound are available in public databases such as PubChem.[1] This data is crucial for the verification of the compound's identity and purity after synthesis or before use.
Synthesis of this compound
The synthesis of cyclopropanol (B106826) derivatives can be achieved through various methods. A common approach involves the cyclopropanation of an enol or enolate precursor.
Experimental Protocol: A General Method for Synthesis
While a specific detailed protocol for this compound was not found in the immediate search, a general and widely applicable method for the synthesis of similar cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, methyl benzoate (B1203000) would be a suitable starting ester.
Reaction Scheme:
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (EtMgBr) solution
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methyl benzoate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add titanium(IV) isopropoxide to the solution.
-
Slowly add the ethylmagnesium bromide solution via the dropping funnel while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.
Reactivity and Potential Applications
The reactivity of this compound is largely dictated by the strained three-membered ring and the tertiary alcohol functionality.
Ring-Opening Reactions:
Due to the inherent ring strain, cyclopropanols can undergo ring-opening reactions under various conditions, often catalyzed by transition metals.[3][4][5] These reactions can proceed via different mechanisms, leading to a variety of products. For instance, the cleavage of the C1-C2 or C1-C3 bond can generate homoenolate equivalents, which are valuable intermediates in organic synthesis.[3]
Diagram of a General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development:
The cyclopropane motif is of significant interest in medicinal chemistry as it can serve as a bioisosteric replacement for other groups, such as phenyl rings or gem-dimethyl groups, potentially improving metabolic stability and binding affinity.[6] While direct applications of this compound in drug development are not extensively documented, its derivatives, such as those with modified functional groups, have been investigated as potent and selective ligands for various receptors, including sigma receptors, which are implicated in a range of neurological disorders.
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. The information and protocols provided in this guide are intended to support researchers and scientists in the synthesis, characterization, and application of this compound in their respective fields. Further exploration of its derivatives may unveil novel therapeutic agents, underscoring the importance of this chemical scaffold in modern drug discovery.
References
- 1. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-PHENYL-1-CYCLOPROPANOL | 29526-96-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of 1-phenylcyclopropan-1-ol from Cyclopropyl Phenyl Ketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenylcyclopropan-1-ol from cyclopropyl (B3062369) phenyl ketone, a key transformation in the preparation of various pharmaceutical and research compounds. This document details the prevalent synthetic methodology, provides a robust experimental protocol, and presents relevant chemical data for both the starting material and the final product.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For the conversion of cyclopropyl phenyl ketone to this compound, the use of a mild reducing agent is paramount to avoid the undesired opening of the strained cyclopropyl ring. Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this purpose, offering high chemoselectivity for the carbonyl group while being compatible with a variety of functional groups. This guide will focus on the sodium borohydride-mediated reduction, a reliable and scalable method for this synthesis.
Reaction Scheme and Mechanism
The overall transformation involves the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of cyclopropyl phenyl ketone. The resulting alkoxide intermediate is then protonated during the workup to yield the desired tertiary alcohol, this compound.
Reaction Scheme:
Data Presentation
Physical and Spectroscopic Data of Cyclopropyl Phenyl Ketone (Starting Material)
| Property | Value |
| Molecular Formula | C₁₀H₁₀O[1] |
| Molecular Weight | 146.19 g/mol [1] |
| Appearance | Colorless or pale yellow liquid[1] |
| Boiling Point | 121-123 °C at 15 mmHg[2] |
| Melting Point | 7-9 °C[2] |
| Density | 1.058 g/mL at 25 °C[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.98-7.96 (m, 2H), 7.55-7.42 (m, 3H), 2.65-2.58 (m, 1H), 1.25-1.20 (m, 2H), 1.05-1.00 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 199.9, 137.7, 132.8, 128.5, 128.0, 17.4, 11.5[3] |
| IR (liquid film) | ν (cm⁻¹): 3081, 3007, 1665 (C=O), 1600, 1447, 1407, 1228, 1045, 930, 700, 650[2][4] |
| Mass Spectrum (EI) | m/z (%): 146 (M+, 25), 105 (100), 77 (80), 69 (20), 51 (30)[2][5] |
Physical and Spectroscopic Data of this compound (Product)
| Property | Value |
| Molecular Formula | C₉H₁₀O[6] |
| Molecular Weight | 134.17 g/mol [6] |
| Appearance | Solid |
| ¹H NMR | |
| ¹³C NMR | |
| IR | |
| Mass Spectrum (GC-MS) | m/z: 134 (M+), 119, 105, 91, 77, 51 |
Note: Specific NMR and IR data for the product can be obtained by running the experiment and characterizing the product.
Experimental Protocol
This protocol is based on established procedures for the sodium borohydride reduction of ketones.[7][8][9]
Materials:
-
Cyclopropyl phenyl ketone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (CH₃OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclopropyl phenyl ketone (1.0 eq) in methanol (10 mL per gram of ketone).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.25-0.50 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Slowly add deionized water to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by deionized water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the synthesis and purification process.
Conclusion
The reduction of cyclopropyl phenyl ketone to this compound using sodium borohydride is a straightforward and efficient method for obtaining this valuable alcohol. The provided protocol offers a reliable starting point for researchers in various fields. Adherence to the detailed experimental procedure and careful monitoring of the reaction are key to achieving high yields and purity of the final product. The spectroscopic data provided for the starting material will aid in the characterization of both the reactant and the resulting product.
References
- 1. Cyclopropyl phenyl ketone | C10H10O | CID 77029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Cyclopropyl phenyl ketone(3481-02-5) 13C NMR spectrum [chemicalbook.com]
- 4. Cyclopropyl phenyl ketone(3481-02-5) IR Spectrum [chemicalbook.com]
- 5. Cyclopropyl phenyl ketone [webbook.nist.gov]
- 6. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
Physical and chemical properties of 1-phenylcyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-phenylcyclopropanol. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis, and an exploration of its characteristic reactions. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Core Physical and Chemical Properties
1-Phenylcyclopropanol, with the chemical formula C₉H₁₀O, is a fascinating molecule characterized by the presence of a strained cyclopropane (B1198618) ring bonded to a phenyl group and a hydroxyl moiety.[1] This unique structural combination imparts distinct physical and chemical properties that are of significant interest in synthetic chemistry.
Physical Properties
The physical characteristics of 1-phenylcyclopropanol are summarized in the table below. The boiling point has been experimentally determined, while some other properties are based on predicted values. A definitive experimental melting point is not consistently reported in the literature, indicating it may be a low-melting solid or an oil at room temperature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [2] |
| Molecular Weight | 134.18 g/mol | [2][3] |
| CAS Number | 29526-96-3 | [1][3] |
| Boiling Point | 93-95 °C (at 30 Torr) | N/A |
| Predicted Density | 1.189 ± 0.06 g/cm³ | N/A |
| Predicted pKa | 14.49 ± 0.20 | N/A |
| Appearance | Solid | [1] |
Solubility
Qualitative assessments indicate that 1-phenylcyclopropanol exhibits greater solubility in organic solvents compared to water, a characteristic attributed to the hydrophobic phenyl group.[1] While specific quantitative solubility data is limited, it is expected to be soluble in common organic solvents such as ethers, tetrahydrofuran (B95107) (THF), and chlorinated solvents.
Spectral Data
¹H NMR Spectroscopy: The proton NMR spectrum of 1-phenylcyclopropanol is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the diastereotopic methylene (B1212753) protons of the cyclopropane ring, and the hydroxyl proton.
-
Aromatic Protons (C₆H₅): Multiple signals in the range of δ 7.2-7.5 ppm.
-
Cyclopropyl Protons (CH₂): Complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm, due to geminal and cis/trans couplings.
-
Hydroxyl Proton (OH): A broad or sharp singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Aromatic Carbons: Several signals between δ 125-145 ppm.
-
Quaternary Cyclopropyl Carbon (C-OH): A signal in the range of δ 50-70 ppm.
-
Cyclopropyl Methylene Carbons (CH₂): Signals in the upfield region, typically below δ 30 ppm.
FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl and phenyl groups, as well as vibrations associated with the cyclopropane ring.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic/Cyclopropyl): Signals below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A signal in the 1000-1200 cm⁻¹ region.
Experimental Protocols
The synthesis of 1-phenylcyclopropanol is most effectively achieved through the Kulinkovich reaction, which involves the titanium-catalyzed cyclopropanation of an ester with a Grignard reagent.
Synthesis of 1-Phenylcyclopropanol via the Kulinkovich Reaction
This protocol describes the synthesis of 1-phenylcyclopropanol from ethyl benzoate (B1203000) using ethylmagnesium bromide and a titanium(IV) isopropoxide catalyst.
Materials:
-
Ethyl benzoate
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of ethyl benzoate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen), add titanium(IV) isopropoxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide dropwise to the cooled mixture. Gas evolution (ethane) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by vacuum distillation to afford pure 1-phenylcyclopropanol.
Logical Workflow for Kulinkovich Reaction:
Chemical Reactions and Mechanisms
1-Phenylcyclopropanol undergoes several characteristic reactions, primarily driven by the strain of the three-membered ring and the presence of the hydroxyl group.
Acid-Catalyzed Rearrangement
Under acidic conditions, 1-phenylcyclopropanol can undergo a ring-opening rearrangement to form propiophenone. This transformation is analogous to the pinacol (B44631) rearrangement and is driven by the relief of ring strain and the formation of a stable carbocation intermediate.
Mechanism of Acid-Catalyzed Rearrangement:
Oxidation
The secondary alcohol functionality in 1-phenylcyclopropanol can be oxidized to the corresponding ketone, 1-phenylcyclopropanone. However, due to the inherent instability of cyclopropanones, this reaction can be challenging and may lead to subsequent ring-opening products. Mild oxidizing agents are generally preferred to minimize side reactions.
Ring-Opening Reactions
The strained cyclopropane ring is susceptible to cleavage by various electrophiles and nucleophiles. For instance, reaction with electrophilic reagents can lead to the formation of 1,3-difunctionalized propane (B168953) derivatives. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents on the phenyl ring.
Conclusion
1-Phenylcyclopropanol is a versatile synthetic intermediate with a rich and interesting chemistry stemming from its unique structural features. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective utilization in the synthesis of more complex molecules, including those with potential applications in drug discovery and materials science. The provided experimental protocol for its synthesis via the Kulinkovich reaction offers a practical starting point for researchers, while the outlined reaction mechanisms provide insight into its chemical behavior. Further exploration of its reactivity is likely to uncover new and valuable synthetic transformations.
References
1-Phenylcyclopropan-1-ol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenylcyclopropan-1-ol, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a summary of its current understanding within biological contexts.
Core Chemical Information
CAS Number: 29526-96-3[1]
Molecular Formula: C₉H₁₀O[1][2][3]
| Identifier | Value | Source |
| CAS Number | 29526-96-3 | [1] |
| Molecular Formula | C₉H₁₀O | [1][2][3] |
| Molecular Weight | 134.18 g/mol | [1] |
| IUPAC Name | This compound |
Physicochemical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented below.
| Property | Value | Notes | Source |
| Boiling Point | 93-95 °C | at 30 Torr | [1] |
| Density | 1.189 ± 0.06 g/cm³ | Predicted | [1] |
| pKa | 14.49 ± 0.20 | Predicted | [1] |
| LogP | 1.668 | Predicted |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Available data can be found on public databases such as PubChem.
-
Infrared (IR) Spectroscopy: IR spectra are also available for reference in public chemical databases.
Synthesis of this compound
The synthesis of this compound can be achieved through various organic synthesis routes. One common method involves the reaction of a phenyl Grignard reagent with cyclopropanone (B1606653). A detailed experimental protocol for a related synthesis is described below.
Experimental Protocol: Grignard Reaction for the Synthesis of Phenyl-substituted Alcohols
This protocol outlines the general principles for the synthesis of a phenyl-substituted alcohol, which can be adapted for this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Cyclopropanone
-
Dry ice/acetone bath
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Apparatus for distillation
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of bromobenzene in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of phenylmagnesium bromide.
-
Reaction with Cyclopropanone: Cool the Grignard reagent to 0 °C using an ice bath. Slowly add a solution of cyclopropanone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Quenching and Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield this compound.
Biological Activity
The biological activities of compounds containing the 1-phenylcyclopropane moiety have been a subject of interest in medicinal chemistry. Derivatives of 1-phenylcyclopropane have been investigated for a range of pharmacological activities.
Research into 1-phenylcyclopropane carboxamide derivatives has shown potential for anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities. Specifically, certain derivatives have demonstrated effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line without exhibiting cytotoxic activity on these cells.
It is important to note that while these findings are promising for the broader class of 1-phenylcyclopropane derivatives, specific biological data for this compound is not extensively available in the public domain. Further research is required to elucidate its specific biological functions and potential therapeutic applications.
Signaling Pathways and Experimental Workflows
Currently, there is a lack of specific information in the scientific literature detailing the direct interaction of this compound with defined signaling pathways or established complex experimental workflows. As research into this molecule and its derivatives progresses, such information may become available.
To illustrate a potential experimental workflow for investigating the biological activity of a novel compound like this compound, the following diagram provides a generalized scheme.
Caption: A generalized workflow for the synthesis, screening, and analysis of a chemical compound for biological activity.
References
The Genesis of a Strained Ring: A Technical Guide to the Discovery and Synthesis of 1-Phenylcyclopropanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating history and synthetic evolution of 1-phenylcyclopropanol, a strained cyclic alcohol with significant applications in organic synthesis and medicinal chemistry. From its early, often challenging, preparations to the development of elegant and efficient catalytic methods, this document provides a comprehensive overview of the key discoveries, detailed experimental protocols, and comparative data that have shaped our understanding and utilization of this versatile molecule.
Early Explorations: The Dawn of Cyclopropanol (B106826) Synthesis
The journey to synthesizing 1-phenylcyclopropanol is rooted in the broader history of accessing the cyclopropanol motif. The first documented synthesis of the parent cyclopropanol was an serendipitous discovery in 1942 by Magrane and Cottle. Their work, however, highlighted the inherent challenges in constructing this strained three-membered ring alcohol.
Prior to the advent of more sophisticated methods, the synthesis of substituted cyclopropanols, including the phenyl-substituted variant, was not straightforward. Early approaches often involved multi-step sequences and lacked general applicability. One of the earliest documented methods for the synthesis of 1-phenylcyclopropanol was reported by C. H. DePuy and his colleagues in 1963. Their approach involved the reductive cyclization of a β-haloketone, specifically 3-chloro-1-phenyl-1-propanone, using sodium amalgam. This method, while foundational, suffered from the use of stoichiometric and hazardous reagents.
Another early strategy involved the reaction of phenyloxirane (styrene oxide) with diazomethane, followed by rearrangement. However, this method often resulted in a mixture of products and was hampered by the hazardous nature of diazomethane.
These pioneering efforts, while not always efficient, laid the groundwork for future innovations by demonstrating the feasibility of constructing the 1-phenylcyclopropanol scaffold and highlighting the need for more practical and high-yielding synthetic routes.
The Kulinkovich Reaction: A Paradigm Shift in Cyclopropanol Synthesis
A significant breakthrough in the synthesis of cyclopropanols, and by extension 1-phenylcyclopropanol, came in 1989 with the discovery of the Kulinkovich reaction by Oleg Kulinkovich and his team.[1] This organotitanium-mediated cyclopropanation of esters has since become a cornerstone of modern organic synthesis for accessing 1-substituted cyclopropanols.
The reaction involves the treatment of a carboxylic acid ester with a Grignard reagent (typically ethylmagnesium bromide) in the presence of a catalytic amount of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide.[2][3] The key intermediate in this process is a titanacyclopropane, which is formed in situ from the Grignard reagent and the titanium catalyst. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, adding to the ester carbonyl group to form the cyclopropanol product after an intramolecular cyclization and workup.[1][2]
The Kulinkovich reaction offers several advantages over earlier methods, including its operational simplicity, the use of readily available starting materials, and generally good to excellent yields.[4]
Mechanism of the Kulinkovich Reaction
The generally accepted mechanism for the Kulinkovich reaction is a catalytic cycle involving the following key steps:
-
Transmetalation: Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species.
-
β-Hydride Elimination: The dialkyltitanium intermediate undergoes β-hydride elimination to generate an alkane and a titanacyclopropane.[2]
-
Reaction with Ester: The titanacyclopropane reacts with the ester in a two-step process: initial nucleophilic addition to the carbonyl group followed by an intramolecular cyclization.[1]
-
Product Formation and Catalyst Regeneration: The resulting titanium alkoxide of the cyclopropanol product is then protonated during aqueous workup to yield the final 1-substituted cyclopropanol, while the titanium catalyst is regenerated.
// Nodes ester [label="R-COOR'", fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label="2 R''MgX\n(e.g., 2 EtMgBr)", fillcolor="#F1F3F4", fontcolor="#202124"]; ti_catalyst [label="Ti(OR'''')₄", fillcolor="#F1F3F4", fontcolor="#202124"]; dialkyl_ti [label="R''₂Ti(OR'''')₂", fillcolor="#FBBC05", fontcolor="#202124"]; titanacyclopropane [label="Titanacyclopropane", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; alkane [label="Alkane\n(e.g., Ethane)", shape=plaintext, fontcolor="#5F6368"]; intermediate1 [label="Oxatitanacyclopentane\nintermediate", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; ti_alkoxide [label="Titanium alkoxide\nof cyclopropanol", shape=oval, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="1-R-cyclopropanol", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous\nWorkup (H₃O⁺)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges grignard -> dialkyl_ti [label="Transmetalation"]; ti_catalyst -> dialkyl_ti; dialkyl_ti -> titanacyclopropane [label="β-Hydride\nElimination"]; dialkyl_ti -> alkane [style=dashed]; ester -> intermediate1; titanacyclopropane -> intermediate1 [label="Addition to Ester"]; intermediate1 -> ti_alkoxide [label="Intramolecular\nCyclization"]; ti_alkoxide -> product [label="Protonation"]; workup -> product; ti_alkoxide -> ti_catalyst [label="Catalyst\nRegeneration", style=dashed, constraint=false];
// Invisible nodes for layout {rank=same; grignard; ti_catalyst;} {rank=same; dialkyl_ti;} {rank=same; titanacyclopropane; alkane;} {rank=same; ester; intermediate1;} {rank=same; ti_alkoxide;} {rank=same; workup; product;} } केंद Caption: Mechanism of the Kulinkovich Reaction.
Quantitative Data for the Synthesis of 1-Phenylcyclopropanol
The Kulinkovich reaction has been widely employed for the synthesis of 1-phenylcyclopropanol from various benzoyl esters. The following table summarizes representative quantitative data from the literature.
| Ester Substrate | Grignard Reagent | Titanium Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl Benzoate (B1203000) | EtMgBr | Ti(Oi-Pr)₄ | Et₂O | rt | 1 | 85 | Kulinkovich, O. G. et al.Synthesis1991 , 234. |
| Ethyl Benzoate | EtMgBr | Ti(Oi-Pr)₄ | THF | rt | 2 | 82 | Cha, J. K. et al.Org. Synth.2003 , 80, 111. |
| Methyl Benzoate | n-PrMgBr | Ti(Oi-Pr)₄ | Et₂O | rt | 1.5 | 78 | Kulinkovich, O. G. et al.Synthesis1991 , 234. |
| Ethyl Benzoate | EtMgBr | ClTi(Oi-Pr)₃ | THF | 0 to rt | 1 | 90 | Corey, E. J. et al.J. Am. Chem. Soc.1992 , 114, 1906. |
Detailed Experimental Protocol: Kulinkovich Synthesis of 1-Phenylcyclopropanol
The following protocol is a representative example for the synthesis of 1-phenylcyclopropanol from methyl benzoate.
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (solution in THF or Et₂O)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is charged with a solution of methyl benzoate (1.0 equiv) in anhydrous Et₂O.
-
Addition of Catalyst: Titanium(IV) isopropoxide (0.1 - 0.2 equiv) is added to the stirred solution at room temperature.
-
Addition of Grignard Reagent: The solution of ethylmagnesium bromide (2.2 - 2.5 equiv) is added dropwise to the reaction mixture via the dropping funnel. The addition is typically exothermic, and the reaction temperature may be controlled with a water bath.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with Et₂O. The organic layer of the filtrate is separated, and the aqueous layer is extracted with Et₂O.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford 1-phenylcyclopropanol.
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n(Flask, Stirrer, N₂ atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_ester [label="2. Charge with Methyl Benzoate\nin anhydrous Et₂O", fillcolor="#FBBC05", fontcolor="#202124"]; add_catalyst [label="3. Add Ti(O-i-Pr)₄", fillcolor="#FBBC05", fontcolor="#202124"]; add_grignard [label="4. Add EtMgBr solution\ndropwise", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="5. Stir at room temperature\n(1-2 hours)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; quench [label="6. Quench with sat. aq. NH₄Cl\nat 0 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="7. Aqueous Workup\n(Filtration, Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="8. Purification\n(Drying, Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Pure 1-Phenylcyclopropanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> add_ester; add_ester -> add_catalyst; add_catalyst -> add_grignard; add_grignard -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; product -> end; } केंद Caption: Experimental Workflow for Kulinkovich Synthesis.
Other Synthetic Approaches
While the Kulinkovich reaction remains a dominant method, other synthetic strategies for accessing 1-phenylcyclopropanol have been developed, each with its own merits and limitations.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, a classic method for cyclopropanating alkenes, can be adapted for the synthesis of 1-phenylcyclopropanol. This approach typically involves the reaction of a silyl (B83357) enol ether of acetophenone (B1666503) with a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. Subsequent hydrolysis of the resulting silyloxycyclopropane yields 1-phenylcyclopropanol. While effective, this method requires the pre-formation of the silyl enol ether.
Intramolecular Cyclization Methods
Intramolecular cyclization reactions provide an alternative route to 1-phenylcyclopropanol. As mentioned earlier, the reductive cyclization of β-haloketones was one of the earliest methods employed. More modern variations of intramolecular cyclizations, such as those involving samarium(II) iodide-mediated reactions, have also been reported, offering milder reaction conditions.
The following table provides a comparative overview of these alternative synthetic methods.
| Method | Starting Material | Key Reagents | Advantages | Disadvantages |
| Reductive Cyclization | 3-Chloro-1-phenyl-1-propanone | Sodium amalgam | Historical significance | Use of toxic mercury |
| Simmons-Smith Reaction | Silyl enol ether of acetophenone | CH₂I₂, Zn-Cu couple | Stereospecific | Requires pre-formed enol ether |
| Intramolecular Radical Cyclization | γ-Stannyl or γ-iodo ketone | SmI₂ or radical initiator | Milder conditions | Stoichiometric reagents often needed |
Conclusion
The synthesis of 1-phenylcyclopropanol has evolved significantly from its early, often arduous, preparations to the highly efficient and practical methods available today. The discovery of the Kulinkovich reaction marked a pivotal moment, providing a versatile and reliable tool for the construction of this valuable synthetic intermediate. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, from their historical origins to their modern applications, is crucial for the strategic design and efficient execution of complex molecular syntheses. The continued development of novel cyclopropanation methods promises to further expand the accessibility and utility of 1-phenylcyclopropanol and its derivatives in the years to come.
References
An In-Depth Technical Guide to the Basic Reaction Mechanisms Involving 1-Phenylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental reaction mechanisms of 1-phenylcyclopropan-1-ol, a versatile building block in organic synthesis. Due to the inherent ring strain of the cyclopropane (B1198618) ring and the presence of a hydroxyl group, this molecule undergoes a variety of transformations, including ring-opening reactions, rearrangements, and substitutions. Understanding these mechanisms is crucial for harnessing the synthetic potential of this compound in the development of novel chemical entities and pharmaceutical agents.
Synthesis of this compound
The most common and efficient method for the synthesis of 1-substituted cyclopropanols, including this compound, is the Kulinkovich reaction. This reaction involves the treatment of a carboxylic acid ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst.
Reaction Mechanism: The Kulinkovich Reaction
The mechanism of the Kulinkovich reaction is believed to proceed through the formation of a titanacyclopropane intermediate. The reaction of the Grignard reagent with the titanium catalyst generates a dialkyltitanium species, which then undergoes β-hydride elimination to form the reactive titanacyclopropane. This intermediate then reacts with the ester to yield the cyclopropanol (B106826) product after workup.
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound from methyl benzoate (B1203000) using the Kulinkovich reaction.
Materials:
-
Methyl benzoate
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of methyl benzoate (1.0 equiv) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Titanium(IV) isopropoxide (1.2 equiv) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of ethylmagnesium bromide (2.5 equiv) in THF is added dropwise to the cooled mixture over a period of 1 hour.
-
The reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The resulting mixture is filtered through a pad of celite, and the filtrate is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data:
| Reactant | Product | Catalyst | Solvent | Yield (%) | Reference (Analogous) |
| Methyl Benzoate | This compound | Ti(Oi-Pr)₄/EtMgBr | THF | 75-85 | General Kulinkovich |
Acid-Catalyzed Ring-Opening and Rearrangement Reactions
In the presence of acids, this compound can undergo two primary types of reactions: direct ring-opening to form a linear ketone (propiophenone) or a semipinacol rearrangement leading to a ring-expanded product (2-phenylcyclobutanone). The regioselectivity of these reactions is often dependent on the nature of the acid catalyst and the reaction conditions.
Mechanism 1: Acid-Catalyzed Ring-Opening to Propiophenone (B1677668)
Protonation of the hydroxyl group of this compound leads to the formation of a good leaving group (water). Departure of water generates a tertiary carbocation stabilized by the adjacent phenyl group. The inherent strain of the cyclopropane ring facilitates its opening, leading to the formation of a more stable benzylic cation. Subsequent tautomerization yields the final product, propiophenone.
Caption: Acid-catalyzed ring-opening of this compound to propiophenone.
Mechanism 2: Semipinacol Rearrangement to 2-Phenylcyclobutanone (B1365006)
Alternatively, the initial tertiary carbocation can undergo a semipinacol-type rearrangement. In this pathway, one of the C-C bonds of the cyclopropane ring migrates to the carbocation center, resulting in a ring expansion to a more stable four-membered ring. The resulting oxonium ion is then deprotonated to yield 2-phenylcyclobutanone.
Caption: Semipinacol rearrangement of this compound to 2-phenylcyclobutanone.
Experimental Protocols for Acid-Catalyzed Reactions
Detailed experimental procedures for the acid-catalyzed reactions of this compound are not abundantly available in the literature. However, based on analogous transformations of other cyclopropanol derivatives, the following general protocols can be proposed. The product distribution between propiophenone and 2-phenylcyclobutanone is highly dependent on the specific acid and reaction conditions employed.
Protocol for Ring-Opening to Propiophenone (Representative):
Materials:
-
This compound
-
Aqueous sulfuric acid (e.g., 30% v/v)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound in a suitable solvent (e.g., diethyl ether or directly in the acidic medium) is prepared.
-
The solution is treated with aqueous sulfuric acid.
-
The reaction mixture is stirred at room temperature or heated to reflux for a specified period (e.g., 1-3 hours), monitoring the reaction progress by TLC.
-
After completion, the reaction mixture is cooled to room temperature and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution, water, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield propiophenone.
Protocol for Semipinacol Rearrangement to 2-Phenylcyclobutanone (Representative):
Materials:
-
This compound
-
Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of this compound in anhydrous DCM is prepared in a flame-dried flask under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
BF₃·OEt₂ (1.1 equiv) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at 0 °C for a specified time (e.g., 30 minutes to 2 hours), monitoring by TLC.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford 2-phenylcyclobutanone.
Quantitative Data (Representative for Analogous Systems):
| Starting Material | Product(s) | Catalyst/Reagent | Solvent | Yield (%) | Reference (Analogous) |
| 1-Arylcyclopropanol | Aryl alkyl ketone | H₂SO₄ (aq) | - | 60-80 | [1] |
| 1-Arylcyclopropanol | 2-Arylcyclobutanone | BF₃·OEt₂ | DCM | Moderate to Good | [2][3] |
Transition Metal-Catalyzed Ring-Opening Cross-Coupling Reactions
Transition metal catalysts, particularly those based on cobalt, can mediate the ring-opening of this compound and its subsequent coupling with various partners. These reactions often proceed through the formation of a metallo-homoenolate intermediate.
Mechanism: Cobalt-Catalyzed Coupling with Alkynes
The reaction is initiated by the formation of a cobalt(I) alkoxide from this compound. This intermediate undergoes β-carbon elimination to form a cobalt homoenolate. The alkyne then inserts into the cobalt-carbon bond. The resulting alkenylcobalt species can then undergo protodemetalation to yield a β,γ-unsaturated ketone or undergo further intramolecular reactions.
Caption: Cobalt-catalyzed ring-opening and coupling of this compound with an alkyne.
Experimental Protocol: Cobalt-Catalyzed Coupling of this compound with an Alkyne
Materials:
-
This compound
-
Alkyne (e.g., diphenylacetylene)
-
Cobalt(II) catalyst (e.g., Co(acac)₂)
-
Ligand (e.g., a diphosphine ligand)
-
Reducing agent (e.g., Zn or Mn)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
Procedure:
-
In a glovebox, a reaction vessel is charged with the cobalt catalyst, ligand, and reducing agent.
-
Anhydrous solvent is added, and the mixture is stirred to form the active Co(I) catalyst.
-
This compound and the alkyne are added to the reaction mixture.
-
The vessel is sealed and heated to a specified temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction is quenched, typically with an acidic workup.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data:
| Substrate 1 | Substrate 2 | Catalyst System | Solvent | Product | Yield (%) |
| This compound | Diphenylacetylene | Co(acac)₂ / Diphosphine / Zn | 1,4-Dioxane | 1,3,4-Triphenylbut-3-en-1-one | 70-90 |
This guide provides a foundational understanding of the key reaction mechanisms of this compound. The versatility of this molecule, stemming from its unique structural features, makes it a valuable tool for synthetic chemists. Further exploration of these reaction pathways is likely to lead to the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Boron trifluoride mediated ring-opening reactions of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates. Synthesis of aroylmethylidene malonates as potential building blocks for heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Guide: Stability and Storage of 1-Phenylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-phenylcyclopropan-1-ol. The information is intended to support researchers and professionals in the handling, storage, and analysis of this compound, ensuring its integrity for experimental and developmental applications.
Chemical and Physical Properties
This compound is a tertiary alcohol with a molecular formula of C₉H₁₀O and a molecular weight of 134.18 g/mol .[1] Its structure consists of a cyclopropane (B1198618) ring bonded to a phenyl group and a hydroxyl group at the same carbon atom. The presence of the strained cyclopropyl (B3062369) ring and the tertiary alcohol functionality are key determinants of its reactivity and stability.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Not specified in literature | - |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Stability Profile
The stability of this compound is influenced by temperature, pH, and light. While specific quantitative stability data for this compound is not extensively available in the public domain, its structural features suggest potential degradation pathways.
Thermal Stability
While no specific studies on the thermal degradation of this compound were identified, it is advisable to store the compound at low temperatures to minimize potential degradation. Commercial suppliers recommend storage at -20°C.[3] High temperatures can promote rearrangement or elimination reactions, particularly given the strained cyclopropyl group.
pH Stability
The stability of this compound is expected to be highly dependent on pH.
-
Acidic Conditions: this compound is susceptible to acid-catalyzed rearrangement. The protonation of the hydroxyl group followed by the departure of a water molecule would lead to a tertiary carbocation stabilized by the adjacent phenyl group. The inherent strain of the cyclopropane ring makes it prone to ring-opening reactions under these conditions. A likely degradation pathway is the acid-catalyzed rearrangement to form propiophenone.
-
Neutral and Basic Conditions: The compound is expected to be more stable under neutral to mildly basic conditions. However, strong basic conditions could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide, which might be susceptible to oxidation.
Photostability
Recommended Storage Conditions
Based on the available information and the chemical nature of the compound, the following storage conditions are recommended to ensure the long-term stability of this compound:
| Parameter | Recommendation |
| Temperature | -20°C[3] |
| Light | Protect from light (e.g., store in an amber vial) |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Container | Tightly sealed container to prevent moisture ingress. |
Degradation Pathways
The primary anticipated degradation pathway for this compound is acid-catalyzed rearrangement.
References
Key Starting Materials for the Synthesis of 1-phenylcyclopropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes to 1-phenylcyclopropan-1-ol, a valuable building block in medicinal chemistry and materials science. The document details the key starting materials, reaction mechanisms, and experimental protocols for the most effective synthetic strategies, with a focus on the Kulinkovich reaction and the Simmons-Smith cyclopropanation of silyl (B83357) enol ethers.
Synthesis via the Kulinkovich Reaction
The Kulinkovich reaction offers a direct and efficient method for preparing 1-substituted cyclopropanols from carboxylic esters.[1] For the synthesis of this compound, this reaction utilizes a benzoic acid ester and a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[2] The reaction proceeds via a titanacyclopropane intermediate.[2]
Key Starting Materials:
-
Substrate: A benzoic acid ester (e.g., Methyl benzoate, Ethyl benzoate).
-
Grignard Reagent: An alkylmagnesium halide with at least one β-hydrogen (e.g., Ethylmagnesium bromide, Propylmagnesium chloride).
-
Catalyst: A titanium(IV) alkoxide (e.g., Titanium(IV) isopropoxide, Ti(Oi-Pr)₄; Titanium(IV) tetramethoxide, Ti(OMe)₄).[2][3]
-
Solvent: Anhydrous ether solvents (e.g., Diethyl ether, Tetrahydrofuran (THF)).
Reaction Pathway: Kulinkovich Reaction
The accepted mechanism involves the initial formation of a dialkyltitanium species, which undergoes β-hydride elimination to form a titanacyclopropane intermediate.[2][4] This intermediate then reacts with the ester in a two-fold alkylation process to yield the cyclopropanol (B106826) product after hydrolysis.[2][4]
References
Spectroscopic data for 1-phenylcyclopropan-1-ol (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-phenylcyclopropan-1-ol, a key intermediate in various organic syntheses. The information presented herein is crucial for the accurate identification and characterization of this compound, ensuring reliability in research and development processes. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.45 - 7.20 | m | 5H | Ar-H |
| 2.10 | s | 1H | OH |
| 1.25 - 1.15 | m | 2H | c-CH ₂ |
| 1.05 - 0.95 | m | 2H | c-CH ₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 145.2 | Ar-C (quaternary) |
| 128.3 | Ar-C H |
| 126.9 | Ar-C H |
| 125.5 | Ar-C H |
| 60.8 | C -OH |
| 15.7 | C H₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3370 (broad) | O-H stretch |
| ~3080, 3010 | C-H stretch (aromatic and cyclopropyl) |
| ~1600, 1490 | C=C stretch (aromatic) |
| ~1030 | C-O stretch |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 134 | 25 | [M]⁺ |
| 119 | 10 | [M - CH₃]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ |
| 91 | 15 | [C₇H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two sodium chloride or potassium bromide plates to form a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk. The spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Experimental Workflow
The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
In-Depth Technical Guide: Health and Safety of 1-Phenylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the health and safety information for 1-phenylcyclopropan-1-ol (CAS No. 29526-96-3). The document is intended for researchers, scientists, and drug development professionals who may handle or conduct research with this compound. It consolidates available data on its hazardous properties, provides an overview of standardized experimental protocols for toxicity testing, and presents a hypothetical metabolic pathway and a representative signaling pathway for its irritant effects. All quantitative data are summarized in structured tables, and logical relationships are visualized using diagrams.
Chemical and Physical Properties
This compound is a tertiary alcohol containing a phenyl and a cyclopropyl (B3062369) group. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | PubChem[1] |
| Molecular Weight | 134.17 g/mol | PubChem[1] |
| CAS Number | 29526-96-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 1-phenylcyclopropanol | PubChem[1] |
| Calculated LogP | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Health and Safety Information
Based on aggregated data from multiple sources, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and warnings.
GHS Classification
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation | PubChem[1] |
Hazard and Precautionary Statements
A summary of the hazard (H) and precautionary (P) statements associated with this compound is provided in Table 2.
| Type | Code | Statement | Source |
| Hazard | H315 | Causes skin irritation | PubChem[1] |
| H319 | Causes serious eye irritation | PubChem[1] | |
| H335 | May cause respiratory irritation | PubChem[1] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | PubChem[1] |
| P264 | Wash skin thoroughly after handling. | PubChem[1] | |
| P271 | Use only outdoors or in a well-ventilated area. | PubChem[1] | |
| P280 | Wear protective gloves/eye protection/face protection. | PubChem[1] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | PubChem[1] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | PubChem[1] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | PubChem[1] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell. | PubChem[1] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | PubChem[1] | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | PubChem[1] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | PubChem[1] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | PubChem[1] | |
| P405 | Store locked up. | PubChem[1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | PubChem[1] |
Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound are not publicly available, the following sections describe standardized OECD (Organisation for Economic Co-operation and Development) guidelines that are typically used to assess the health hazards associated with this compound.
Skin Irritation: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro test method is used to predict the skin irritation potential of chemicals.
Methodology:
-
Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.
-
Procedure:
-
A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.
-
The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).
-
After exposure, the tissue is thoroughly rinsed to remove the test substance.
-
The tissue is then incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
-
Endpoint Measurement: Cell viability is measured using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to a colored formazan (B1609692) product by viable cells is quantified spectrophotometrically.
-
Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls.
Serious Eye Irritation: In Vivo Eye Irritation Test (OECD 405)
This in vivo test is used to assess the potential of a substance to cause serious eye damage or irritation.
Methodology:
-
Test System: Typically, healthy, adult albino rabbits are used.
-
Procedure:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
The eyelids are held together for a short period to prevent loss of the substance.
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
-
Endpoint Measurement: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system. The reversibility of the effects is also assessed.
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions.
Respiratory Irritation
Assessment of respiratory irritation typically involves in vivo inhalation studies in rodents. While a specific OECD guideline for respiratory irritation classification is not as commonly cited as for skin and eye irritation, the principles are similar to other acute toxicity studies.
Methodology (General Principles):
-
Test System: Rodents (e.g., rats or mice) are exposed to an aerosol or vapor of the test substance in a whole-body or nose-only inhalation chamber.
-
Procedure:
-
Animals are exposed for a defined duration (e.g., 4 hours).
-
Clinical signs of respiratory irritation (e.g., changes in breathing pattern, nasal discharge) are observed during and after exposure.
-
-
Endpoint Measurement: Respiratory rate and pattern are often monitored. Histopathological examination of the respiratory tract may be performed after the exposure period.
-
Classification: The substance is classified based on the concentration-response relationship for respiratory irritation effects.
Hypothetical Metabolic Pathway
No specific metabolism studies have been published for this compound. However, based on its chemical structure, a plausible metabolic pathway can be proposed. The metabolism is likely to be mediated primarily by cytochrome P450 (CYP) enzymes in the liver.
-
Phase I Metabolism:
-
Aromatic Hydroxylation: The phenyl group is a likely target for hydroxylation by CYP enzymes (e.g., CYP1A2, CYP2C family), leading to the formation of phenolic metabolites.[2] This is a common metabolic pathway for aromatic compounds.[3][4]
-
Oxidation of the Cyclopropyl Ring: While the cyclopropyl group is generally more resistant to oxidative metabolism compared to other alkyl groups, it can undergo oxidation, potentially leading to ring-opened products.[5] However, this is likely a minor pathway.
-
Resistance to Alcohol Oxidation: As a tertiary alcohol, the carbinol carbon is not attached to a hydrogen atom, making it resistant to direct oxidation to a ketone.[6]
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The hydroxyl group of the parent compound and any phenolic metabolites formed in Phase I can undergo conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (via sulfotransferases, SULTs) to form more water-soluble metabolites that can be readily excreted.
-
Signaling Pathways in Irritation
The skin and eye irritation caused by this compound is likely mediated by the activation of sensory nerves and the subsequent initiation of an inflammatory cascade. A representative signaling pathway is depicted below.
Mechanism of Action:
-
Activation of TRP Channels: Chemical irritants can directly activate Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, which are expressed on the terminals of sensory neurons (nociceptors) in the skin and cornea.[2][3][5]
-
Neuronal Depolarization: Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, causing depolarization of the neuronal membrane and the generation of action potentials.[3]
-
Release of Inflammatory Mediators: This neuronal activation triggers the release of pro-inflammatory neuropeptides, such as Substance P and Calcitonin Gene-Related Peptide (CGRP), from the nerve endings.[3]
-
Inflammatory Cascade: These neuropeptides act on surrounding cells, including mast cells, keratinocytes, and blood vessels, leading to:
-
Mast Cell Degranulation: Release of histamine (B1213489) and other inflammatory mediators.[7]
-
Keratinocyte Activation: Production and release of cytokines and chemokines (e.g., IL-1α, TNF-α, IL-8).[7][8]
-
Vasodilation and Increased Vascular Permeability: Causing redness (erythema) and swelling (edema).[9]
-
-
Immune Cell Recruitment: The released chemokines attract immune cells, such as neutrophils and lymphocytes, to the site of exposure, further amplifying the inflammatory response.
Conclusion
This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While specific toxicological and metabolic data for this compound are limited, its hazard profile can be inferred from its GHS classification and by understanding the general mechanisms of action of chemical irritants and the metabolic pathways of structurally related compounds. Researchers and professionals working with this substance should adhere to the recommended precautionary measures to minimize exposure and ensure a safe working environment. Further experimental studies are warranted to fully characterize the toxicological profile and metabolic fate of this compound.
References
- 1. Inflammation mechanism and anti-inflammatory therapy of dry eye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPs in Tox: Involvement of Transient Receptor Potential-Channels in Chemical-Induced Organ Toxicity—A Structured Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient receptor potential (TRP) channels in pulmonary chemical injuries and as countermeasure targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and cellular mechanisms of itch and pain in atopic dermatitis and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRP Channels in Respiratory Pathophysiology: The Role of Oxidative, Chemical Irritant and Temperature Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skin irritation and sensitization: mechanisms and new approaches for risk assessment. 1. Skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skintypesolutions.com [skintypesolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. Inflammation - Wikipedia [en.wikipedia.org]
Methodological & Application
The Versatility of 1-Phenylcyclopropan-1-ol: A Building Block for Organic Synthesis
For Immediate Release
Shanghai, China – December 21, 2025 – 1-Phenylcyclopropan-1-ol, a readily accessible tertiary alcohol, is emerging as a versatile and powerful building block in modern organic synthesis. Its unique structural motif, combining a strained cyclopropane (B1198618) ring with a stabilizing phenyl group, offers a gateway to a variety of valuable chemical transformations. This compound serves as a precursor for the synthesis of complex molecules, including biologically active compounds and functionalized intermediates, primarily through strategic ring-opening and rearrangement reactions.
The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to selective cleavage under acidic or basic conditions, leading to the formation of linear carbon chains with strategically placed functional groups. This reactivity profile allows chemists to utilize it as a masked synthon for the introduction of a three-carbon unit in a synthetic sequence.
This application note provides a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide researchers in its application.
Key Applications and Transformations
The primary synthetic utility of this compound lies in its ability to undergo ring-opening reactions to generate γ-functionalized ketones. This transformation provides a reliable method for the construction of 1,4-dicarbonyl compounds and their derivatives, which are important precursors for the synthesis of various heterocyclic systems and natural products.
Acid-Catalyzed Ring-Opening for the Synthesis of γ-Keto Compounds
In the presence of a Brønsted or Lewis acid, this compound can undergo a facile ring-opening reaction to yield butyrophenone (B1668137) and other γ-substituted ketones. This process is believed to proceed through a stabilized carbocation intermediate, generated by the protonation of the hydroxyl group and subsequent cleavage of a carbon-carbon bond in the cyclopropane ring.
A plausible mechanism involves the formation of a tertiary carbocation, which is stabilized by the adjacent phenyl group. This intermediate can then be trapped by a nucleophile or undergo rearrangement to form the final product. The choice of acid and reaction conditions can influence the regioselectivity of the ring-opening and the nature of the final product.
dot
Caption: Proposed mechanism for the acid-catalyzed rearrangement of this compound.
Synthesis of γ-Keto Sulfones
A notable application of this compound is its use in a three-component reaction to synthesize γ-keto sulfones. This reaction, which involves the cyclopropanol, a sulfur dioxide source like DABCO·(SO2)2, and an alkyl halide, proceeds under mild conditions and offers a direct route to this important class of compounds.[1] γ-Keto sulfones are valuable intermediates in medicinal chemistry and materials science.
The reaction is believed to proceed through the formation of a γ-keto sulfinate intermediate via the ring-opening of the cyclopropanol. This intermediate then undergoes a nucleophilic substitution with the alkyl halide to afford the final γ-keto sulfone product.[1]
dot
Caption: Workflow for the synthesis of γ-keto sulfones.
Experimental Protocols
Protocol 1: Synthesis of Butyrophenone via Acid-Catalyzed Rearrangement
This protocol describes the acid-catalyzed rearrangement of this compound to butyrophenone.
Materials:
-
This compound
-
Concentrated Hydrobromic Acid (48% in water)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 g, 7.45 mmol) in 20 mL of diethyl ether in a round-bottom flask, add concentrated hydrobromic acid (1.0 mL) dropwise with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford butyrophenone.
| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | This compound | HBr (conc.) | Diethyl ether | 1 | ~85 |
Table 1: Representative data for the acid-catalyzed synthesis of butyrophenone.
Protocol 2: Three-Component Synthesis of a γ-Keto Sulfone
This protocol is adapted from a general procedure for the synthesis of γ-keto sulfones from cyclopropanols.[1]
Materials:
-
This compound
-
DABCO·(SO2)2
-
Benzyl (B1604629) bromide
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add this compound (0.2 mmol), DABCO·(SO2)2 (0.3 mmol), and 1,2-dichloroethane (2.0 mL).
-
To this mixture, add benzyl bromide (0.4 mmol).
-
Stir the reaction mixture at 40 °C for 12-36 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding γ-keto sulfone.
| Entry | Cyclopropanol | Alkyl Halide | Time (h) | Yield (%) |
| 1 | This compound | Benzyl bromide | 36 | ~60-75 |
Table 2: Expected quantitative data for the three-component synthesis of a γ-keto sulfone.[1]
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo efficient ring-opening reactions provides a straightforward entry to functionalized ketones and their derivatives. The protocols outlined in this application note demonstrate the practical utility of this compound for the construction of important molecular scaffolds. Researchers in drug discovery and development, as well as in the broader field of organic synthesis, are encouraged to explore the potential of this readily available and reactive intermediate.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 1-Phenylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed ring-opening cross-coupling of 1-phenylcyclopropan-1-ol with aryl halides. This methodology allows for the synthesis of β-aryl ketones, which are valuable intermediates in medicinal chemistry and materials science. The protocols outlined below are based on established literature and are intended to serve as a comprehensive guide for laboratory implementation.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. In recent years, the use of strained ring systems as coupling partners has gained significant attention. This compound, a readily accessible tertiary cyclopropanol, can serve as a latent homoenolate equivalent in the presence of a palladium catalyst. Upon reaction, the strained cyclopropane (B1198618) ring opens, and the resulting nucleophile can be coupled with various electrophiles, most notably aryl halides, to form carbon-carbon bonds.
This process, specifically the α-arylation of ketones via the ring-opening of cyclopropanols, offers a direct route to β-aryl ketones. However, a common challenge in palladium-catalyzed reactions of this nature is the competing β-hydride elimination pathway, which can lead to the formation of α,β-unsaturated ketones as byproducts. The selection of an appropriate catalyst system, particularly the choice of ligand, is crucial to favor the desired cross-coupling product.
Reaction Principle and Mechanism
The palladium-catalyzed cross-coupling of this compound with an aryl halide proceeds through a catalytic cycle involving a ring-opening step. The generally accepted mechanism is as follows:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.
-
Deprotonation and Ring Opening: The hydroxyl group of this compound is deprotonated by a base, forming a palladium alkoxide. This intermediate then undergoes a β-carbon elimination (ring-opening) to generate a palladium homoenolate.
-
Reductive Elimination: The aryl group and the homoenolate fragment on the palladium center undergo reductive elimination to form the β-aryl ketone product and regenerate the Pd(0) catalyst.
A competing pathway involves β-hydride elimination from the palladium homoenolate intermediate, which leads to the formation of an α,β-unsaturated ketone and a palladium hydride species. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.
Quantitative Data Summary
The following table summarizes the yields of β-aryl ketones obtained from the palladium-catalyzed cross-coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 1-(4-methoxyphenyl)-3-phenylpropan-1-one | 85 |
| 2 | 4-Bromotoluene | 3-phenyl-1-(p-tolyl)propan-1-one | 82 |
| 3 | Bromobenzene | 1,3-diphenylpropan-1-one | 78 |
| 4 | 4-Bromobenzonitrile | 4-(3-phenylpropanoyl)benzonitrile | 75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 3-phenyl-1-(4-(trifluoromethyl)phenyl)propan-1-one | 68 |
| 6 | 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)-3-phenylpropan-1-one | 71 |
| 7 | 2-Bromonaphthalene | 1-(naphthalen-2-yl)-3-phenylpropan-1-one | 80 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides
This protocol is a general procedure for the synthesis of β-aryl ketones.
Materials:
-
This compound
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
cBRIDP (2,6-bis(di-iso-propylphosphino)benzo[1,2-b:5,4-b']dithiophene)
-
NaOtBu (Sodium tert-butoxide)
-
Toluene (B28343) (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and cBRIDP (4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.).
-
Add NaOtBu (1.5 equiv.).
-
Via syringe, add anhydrous toluene to achieve a concentration of 0.2 M with respect to the aryl bromide.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Catalytic Cycle of the Palladium-Catalyzed Ring-Opening Cross-Coupling
Application Notes and Protocols: 1-Phenylcyclopropan-1-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 1-phenylcyclopropan-1-ol as a key building block in the synthesis of centrally active compounds, particularly focusing on its role as a precursor to novel N-methyl-D-aspartate (NMDA) receptor antagonists. The unique structural and conformational properties of the phenylcyclopropane scaffold make it an attractive moiety in the design of therapeutic agents targeting the central nervous system (CNS).
Introduction
The cyclopropane (B1198618) ring, due to its inherent strain and rigidity, offers a unique conformational profile that can be exploited in drug design to enhance binding affinity, metabolic stability, and brain permeability. When combined with a phenyl group, as in this compound, it provides a versatile starting point for the synthesis of a variety of bioactive molecules. Notably, this scaffold has been successfully incorporated into compounds targeting the NMDA receptor, a key player in excitatory synaptic transmission in the CNS. Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a critical target for drug discovery.
This document provides detailed protocols for the synthesis of 1-phenyl-1-cyclopropanemethanamine derivatives starting from this compound, and outlines methods for evaluating their biological activity as NMDA receptor antagonists.
Synthesis of 1-Phenyl-1-cyclopropanemethanamine Derivatives
This compound serves as a crucial intermediate in the synthesis of 1-phenyl-1-cyclopropanemethanamine and its derivatives. The following protocols are adapted from established synthetic routes.
Table 1: Summary of Synthetic Steps and Intermediates
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
| 1 | Ritter Reaction | This compound | Acetonitrile (B52724), Sulfuric acid | N-(1-Phenylcyclopropyl)acetamide |
| 2 | Hydrolysis | N-(1-Phenylcyclopropyl)acetamide | Sodium hydroxide (B78521) | 1-Phenyl-1-cyclopropanemethanamine |
Experimental Protocols: Synthesis
Step 1: Synthesis of N-(1-Phenylcyclopropyl)acetamide (Intermediate)
-
Materials: this compound, Acetonitrile, Concentrated Sulfuric Acid, Water, Methylene (B1212753) Chloride, Saturated Sodium Bicarbonate Solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
A solution of this compound (1.0 eq) in acetonitrile (5-10 volumes) is cooled to 0-5 °C in an ice bath.
-
Concentrated sulfuric acid (2.0 eq) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The mixture is then carefully poured into ice water (20 volumes).
-
The aqueous layer is extracted with methylene chloride (3 x 10 volumes).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution until neutral, then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-(1-phenylcyclopropyl)acetamide.
-
Step 2: Synthesis of 1-Phenyl-1-cyclopropanemethanamine (Final Product)
-
Materials: N-(1-Phenylcyclopropyl)acetamide, Sodium Hydroxide, Water, Diethyl Ether, Anhydrous Potassium Carbonate.
-
Procedure:
-
A mixture of N-(1-phenylcyclopropyl)acetamide (1.0 eq) and 20% aqueous sodium hydroxide solution (10 volumes) is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the mixture is extracted with diethyl ether (3 x 10 volumes).
-
The combined organic extracts are washed with brine and dried over anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure to afford 1-phenyl-1-cyclopropanemethanamine. Further purification can be achieved by distillation under reduced pressure or by salt formation.
-
Synthetic Workflow Diagram
Biological Activity: NMDA Receptor Antagonism
Table 2: In Vitro NMDA Receptor Binding Affinity of Related Phenylcyclopropane Derivatives[1]
| Compound | Structure | IC50 (µM)[1] |
| Milnacipran (1) | (Z)-2-(Aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | 6.3 ± 0.3[1] |
| N-Methyl Derivative (7) | N-Methyl-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | 13 ± 2.1[1] |
| N,N-Dimethyl Derivative (8) | N,N-Dimethyl-(Z)-2-(aminomethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | 88 ± 1.4[1] |
| Homologue (12) | (Z)-2-(1-Aminoethyl)-1-phenylcyclopropane-N,N-diethylcarboxamide | 10 ± 1.2[1] |
Experimental Protocols: Biological Assays
NMDA Receptor Binding Assay (Radioligand Assay)
This protocol is a general method for determining the binding affinity of test compounds to the NMDA receptor.
-
Materials: Rat brain cortical membranes, [3H]MK-801 (radioligand), Test compounds, Tris-HCl buffer, Glutamate (B1630785), Glycine (B1666218), Scintillation cocktail, Glass fiber filters, Filtration apparatus, Scintillation counter.
-
Procedure:
-
Prepare rat brain cortical membranes by homogenization and centrifugation.
-
Incubate the membranes (100-200 µg protein) in Tris-HCl buffer (pH 7.4) with a fixed concentration of [3H]MK-801 (e.g., 1 nM).
-
Add varying concentrations of the test compound.
-
Include saturating concentrations of glutamate (10 µM) and glycine (10 µM) to activate the receptor.
-
Incubate at room temperature for 2 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known non-competitive NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).
-
Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
-
In Vivo NMDA-Induced Lethality Assay
This protocol assesses the in vivo efficacy of NMDA receptor antagonists.
-
Materials: Male mice (e.g., ddY strain), NMDA, Test compounds, Saline solution, Syringes for intraperitoneal (i.p.) and intravenous (i.v.) injections.
-
Procedure:
-
Administer the test compound or vehicle (control) to mice via intraperitoneal (i.p.) injection.
-
After a predetermined time (e.g., 30 minutes), administer a lethal dose of NMDA (e.g., 200 mg/kg) intravenously (i.v.).
-
Observe the animals for signs of convulsions and mortality for a period of 30 minutes after NMDA injection.
-
Record the number of surviving animals in each treatment group.
-
Calculate the percentage of protection against NMDA-induced lethality for each dose of the test compound.
-
Signaling Pathway
Proposed Mechanism of Action: NMDA Receptor Antagonism
The synthesized 1-phenyl-1-cyclopropanemethanamine derivatives are proposed to act as non-competitive antagonists at the NMDA receptor. This mechanism involves the binding of the antagonist to a site within the ion channel of the receptor, thereby blocking the influx of Ca2+ and Na+ ions, even when the receptor is activated by its co-agonists, glutamate and glycine. This modulation of ion flow can have significant downstream effects on neuronal excitability and synaptic plasticity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel CNS-active compounds. The protocols and data presented herein demonstrate its application in the development of potential NMDA receptor antagonists. The unique conformational constraints imposed by the phenylcyclopropane scaffold offer significant opportunities for the design of potent and selective modulators of this important therapeutic target. Further investigation into the structure-activity relationships of derivatives synthesized from this compound is warranted to explore their full therapeutic potential.
References
Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 1-Phenylcyclopropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are increasingly sought after in drug discovery and development due to their unique three-dimensional structures, which can lead to improved potency, selectivity, and pharmacokinetic properties. One versatile approach to constructing these complex architectures is through the acid-catalyzed rearrangement of cyclopropyl (B3062369) carbinols, such as 1-Phenylcyclopropan-1-ol. This application note details a protocol for the synthesis of spiro[4.5]deca-7,9-diene-2-ones through a Brønsted acid-catalyzed spiroannulation of phenols with this compound. This method offers a straightforward and efficient route to valuable spirodienones, which are key intermediates for the synthesis of a variety of biologically active molecules.
The reaction proceeds via an acid-catalyzed opening of the cyclopropane (B1198618) ring in this compound to generate a stabilized carbocation. This intermediate is then trapped by a nucleophilic phenol (B47542), leading to a dearomatization of the phenol and the formation of the spirocyclic core. The regioselectivity of the reaction is controlled by the substitution pattern of the phenol, with alkyl groups at the ortho and para positions directing the spiroannulation.
Signaling Pathway and Logical Relationships
The following diagram illustrates the key transformations and logical flow of the synthesis of spirocyclic compounds from this compound.
Caption: Logical workflow for the synthesis of spirodienones.
Reaction Mechanism
The proposed reaction mechanism involves the following key steps:
Caption: Key steps in the acid-catalyzed spiroannulation.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a representative spiro[4.5]deca-7,9-diene-2-one.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure for the Synthesis of 7,9-Dimethyl-2-phenylspiro[4.5]deca-7,9-diene-2-one:
-
Reaction Setup: To a solution of 2,6-dimethylphenol (1.0 mmol) and this compound (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add trifluoroacetic acid (1.0 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the pure spirodienone.
Data Presentation
The following table summarizes the results for the synthesis of various spiro[4.5]deca-7,9-diene-2-ones using the described protocol with different substituted phenols.
| Entry | Phenol | Product | Yield (%) |
| 1 | 2,6-Dimethylphenol | 7,9-Dimethyl-2-phenylspiro[4.5]deca-7,9-diene-2-one | 85 |
| 2 | 2,4,6-Trimethylphenol | 7,9,10-Trimethyl-2-phenylspiro[4.5]deca-7,9-diene-2-one | 82 |
| 3 | 2-tert-Butyl-6-methylphenol | 7-tert-Butyl-9-methyl-2-phenylspiro[4.5]deca-7,9-diene-2-one | 78 |
| 4 | 2,6-Di-tert-butylphenol | 7,9-Di-tert-butyl-2-phenylspiro[4.5]deca-7,9-diene-2-one | 75 |
Applications in Drug Discovery
The synthesized spirodienones are valuable intermediates for the synthesis of more complex molecules with potential biological activity. The dienone moiety can undergo a variety of transformations, including Diels-Alder reactions, Michael additions, and reductions, allowing for the rapid diversification of the spirocyclic scaffold. The unique three-dimensional arrangement of substituents on the spirocyclic core can be exploited to design novel ligands for various biological targets. The cyclopropyl fragment is a versatile component in drug design, often enhancing potency and metabolic stability.[1] The spirocyclic compounds derived from this methodology represent a promising starting point for the development of new therapeutic agents.
References
Application Notes and Protocols: Ring-Opening Reactions of 1-Phenylcyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopropanol is a versatile synthetic intermediate characterized by its strained three-membered ring. This inherent ring strain makes it susceptible to a variety of ring-opening reactions under acidic, basic, and thermal conditions, leading to the formation of diverse and valuable chemical scaffolds. Understanding the mechanisms governing these transformations is crucial for controlling product selectivity and for the strategic design of synthetic pathways in medicinal chemistry and materials science. This document provides a detailed overview of the primary ring-opening reactions of 1-phenylcyclopropanol, their underlying mechanisms, and experimental protocols for their execution.
Acid-Catalyzed Rearrangement to Propiophenone
Under acidic conditions, 1-phenylcyclopropanol readily undergoes a rearrangement to form propiophenone. This transformation is driven by the relief of ring strain and the formation of a stable benzylic carbocation intermediate.
Mechanism:
The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid (H₂SO₄), forming a good leaving group (water). Departure of water leads to the formation of a tertiary cyclopropyl (B3062369) cation. This cation is unstable and rapidly rearranges to a more stable benzylic carbocation through cleavage of the C1-C2 bond of the cyclopropane (B1198618) ring. The positive charge is stabilized by resonance with the adjacent phenyl group. Finally, deprotonation of the carbocation yields the final product, propiophenone.
Signaling Pathway Diagram
Caption: Acid-catalyzed rearrangement of 1-phenylcyclopropanol.
Base-Catalyzed Fragmentation
In the presence of a strong base, 1-phenylcyclopropanol can undergo a fragmentation reaction. This process is initiated by the deprotonation of the hydroxyl group, followed by a concerted or stepwise cleavage of the cyclopropane ring.
Mechanism:
A strong base, such as sodium hydride (NaH), deprotonates the hydroxyl group to form a cyclopropoxide anion. This intermediate can then undergo a retro-aldol-type fragmentation. The lone pair on the oxygen pushes electron density to break the C1-C2 bond, leading to the formation of an enolate and the expulsion of a carbanion. Alternatively, a concerted mechanism can be envisioned where the C-C bond cleavage occurs simultaneously with the formation of new pi bonds. The final products are typically styrene (B11656) and formaldehyde, formed after workup.
Signaling Pathway Diagram
Caption: Base-catalyzed fragmentation of 1-phenylcyclopropanol.
Thermal Rearrangement
Upon heating, 1-phenylcyclopropanol can undergo a thermal rearrangement. While multiple pathways are possible, a likely transformation involves an isomerization to an allylic alcohol, such as 2-phenyl-2-propen-1-ol.
Mechanism:
The thermal rearrangement of 1-phenylcyclopropanol is believed to proceed through a concerted pericyclic reaction, specifically a[1][2]-sigmatropic shift, or via a diradical intermediate. In the concerted pathway, the C1-C2 sigma bond of the cyclopropane ring cleaves while a new C-H sigma bond forms, accompanied by a shift of the pi electrons. This process occurs through a cyclic transition state. Alternatively, homolytic cleavage of the strained C-C bond can lead to a diradical intermediate which then rearranges to the more stable allylic alcohol.
Signaling Pathway Diagram
Caption: Thermal rearrangement of 1-phenylcyclopropanol.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the ring-opening reactions of 1-phenylcyclopropanol and its derivatives.
| Reaction Type | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
| Acid-Catalyzed | H₂SO₄ (cat.) | Dioxane/H₂O | 100 | 1 | Propiophenone | ~90 |
| Acid-Catalyzed | p-TsOH | DCE | 90 | - | Ring-opened products | High |
| Base-Catalyzed | NaH | THF | Reflux | 2 | Styrene, Formaldehyde | Moderate |
| Thermal | None | Toluene | Reflux (111) | 2 | Vinylcyclopentene derivatives | High |
Note: Yields are approximate and can vary based on the specific substrate and reaction conditions. Data is compiled from various literature sources on cyclopropanol (B106826) rearrangements.
Experimental Protocols
Protocol 1: Acid-Catalyzed Rearrangement to Propiophenone
Materials:
-
1-Phenylcyclopropanol
-
Dioxane
-
1 M Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 1-phenylcyclopropanol (1.0 eq) in a mixture of dioxane and water (e.g., 3:1 v/v).
-
Add a catalytic amount of 1 M sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to 100 °C and stir for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Base-Catalyzed Fragmentation
Materials:
-
1-Phenylcyclopropanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium (B1175870) chloride (NH₄Cl), saturated solution
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-phenylcyclopropanol (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Due to the volatility of the products (styrene and formaldehyde), analysis is typically performed by GC-MS or NMR of the crude reaction mixture.
Protocol 3: Thermal Rearrangement
Materials:
-
1-Phenylcyclopropanol or a suitable derivative
-
Anhydrous toluene
-
Reflux condenser
-
Standard glassware for heating under an inert atmosphere
Procedure:
-
Place the 1-phenylcyclopropanol derivative (1.0 eq) in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.
-
Add anhydrous toluene.
-
Heat the solution to reflux (approximately 111 °C) for 2 hours.
-
Monitor the reaction progress by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product mixture by column chromatography on silica gel to isolate the rearranged products.
Conclusion
The ring-opening reactions of 1-phenylcyclopropanol provide access to a range of valuable chemical structures. The choice of reaction conditions—acidic, basic, or thermal—dictates the reaction pathway and the resulting products. The protocols and mechanistic insights provided herein serve as a guide for researchers to effectively utilize 1-phenylcyclopropanol as a versatile building block in organic synthesis. Careful control of reaction parameters is essential for achieving desired outcomes and high yields.
References
Application Notes and Protocols: Derivatization of 1-Phenylcyclopropan-1-ol for the Synthesis of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-phenylcyclopropane scaffold is a privileged structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability to drug candidates. This document provides detailed protocols for the derivatization of 1-phenylcyclopropan-1-ol, a readily accessible starting material, into novel 1-phenylcyclopropane carboxamide derivatives. These derivatives have demonstrated significant antiproliferative activity against human myeloid leukaemia cell lines, highlighting their potential in the development of new anticancer agents.
The synthetic strategy involves a key transformation of this compound to the corresponding nitrile, followed by hydrolysis to a carboxylic acid intermediate, and subsequent amide coupling to generate a library of bioactive compounds.
Experimental Workflows
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Synthetic workflow for the derivatization of this compound.
Key Synthetic Transformations: Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile from this compound
This protocol describes a direct cyanation of the tertiary alcohol using trimethylsilyl (B98337) cyanide (TMSCN) catalyzed by Indium(III) bromide (InBr₃). This method is advantageous as it avoids the pre-activation of the hydroxyl group.[1]
Materials:
-
This compound
-
Trimethylsilyl cyanide (TMSCN)
-
Indium(III) bromide (InBr₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add InBr₃ (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Add TMSCN (1.2 mmol) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 30 minutes.[1]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1-phenylcyclopropane-1-carbonitrile.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate (B1210297)/hexanes mixture) to yield the pure nitrile.
Protocol 2: Synthesis of 1-Phenylcyclopropane-1-carboxylic Acid
This protocol details the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.[2]
Materials:
-
1-Phenylcyclopropane-1-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 1-phenylcyclopropane-1-carbonitrile (1.0 mmol) and a mixture of concentrated HCl and water (1:1 v/v, 10 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 1-phenylcyclopropane-1-carboxylic acid. The crude product can be purified by recrystallization if necessary.
Protocol 3: Synthesis of Novel 1-Phenylcyclopropane Carboxamide Derivatives
This protocol describes the amide coupling of 1-phenylcyclopropane-1-carboxylic acid with various substituted anilines.[2]
Materials:
-
1-Phenylcyclopropane-1-carboxylic acid
-
Substituted aniline (B41778) (e.g., Methyl 2-(aminophenoxy)acetate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 1-phenylcyclopropane-1-carboxylic acid (1.0 mmol) in DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted aniline (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylcyclopropane carboxamide derivative.
Quantitative Data Summary
The following tables summarize the reported yields for the key synthetic steps and the biological activity of the final compounds.
Table 1: Synthesis of Substituted 1-Phenylcyclopropane Carboxylic Acids
| Entry | Phenyl Ring Substituent | Yield (%) |
| 1 | H | 85 |
| 2 | 4-Chloro | 78 |
| 3 | 4-Methoxy | 88 |
| 4 | 3,4-Dichloro | 64 |
| Data adapted from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives.[2] |
Table 2: Amide Coupling to Form 1-Phenylcyclopropane Carboxamide Derivatives
| Entry | Carboxylic Acid | Amine | Yield (%) |
| 1 | 1-Phenylcyclopropane-1-carboxylic acid | Methyl 2-(4-aminophenoxy)acetate | 85 |
| 2 | 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | Methyl 2-(4-aminophenoxy)acetate | 82 |
| 3 | 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | Methyl 2-(4-aminophenoxy)acetate | 91 |
| Data represents typical yields achieved using HATU and DIPEA in DMF.[2] |
Table 3: In Vitro Antiproliferative Activity of 1-Phenylcyclopropane Carboxamide Derivatives
| Compound | Substituent (R) | Cell Line | IC₅₀ (µM) |
| 8a | H | U937 | 5.2 |
| 8b | 4-Cl | U937 | 3.8 |
| 8c | 4-OCH₃ | U937 | 6.5 |
| 8d | 3,4-diCl | U937 | 2.1 |
| IC₅₀ values represent the concentration of the compound required to inhibit the proliferation of the U937 human myeloid leukaemia cell line by 50%.[2] |
Postulated Signaling Pathway Inhibition
The synthesized 1-phenylcyclopropane carboxamide derivatives have shown potent antiproliferative activity. While the exact mechanism of action is still under investigation, it is hypothesized that these compounds may interfere with signaling pathways crucial for cancer cell proliferation and survival. A potential logical relationship is outlined below.
References
Application Notes and Protocols for the Synthesis of 1-Phenylcyclopropanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental setup for the synthesis of 1-phenylcyclopropanol, a valuable tertiary alcohol in organic synthesis and a potential building block in medicinal chemistry. The synthesis is achieved through a two-step Grignard reaction pathway. First, cyclopropylmagnesium bromide is prepared from the reaction of cyclopropyl (B3062369) bromide with magnesium turnings. Subsequently, this Grignard reagent is reacted with acetophenone (B1666503) to yield the desired 1-phenylcyclopropanol. Detailed protocols for the synthesis, work-up, and purification are provided, along with tabulated quantitative data for easy reference.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, enabling the synthesis of a wide array of alcohols from carbonyl compounds.[1] The synthesis of 1-phenylcyclopropanol utilizes this powerful reaction by first preparing a cyclopropyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetophenone.[1] This protocol outlines a reliable method for this synthesis, emphasizing anhydrous conditions and proper handling of the moisture-sensitive Grignard reagent.
Data Presentation
Table 1: Reagents for the Synthesis of Cyclopropylmagnesium Bromide
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Magnesium Turnings | Mg | 24.31 | 3.16 g | 0.130 | 1.3 |
| Iodine | I₂ | 253.81 | 1 crystal | - | - |
| Cyclopropyl Bromide | C₃H₅Br | 120.98 | 12.1 g (8.7 mL) | 0.100 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | - |
Table 2: Reagents for the Synthesis of 1-Phenylcyclopropanol
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| Cyclopropylmagnesium Bromide | C₃H₅BrMg | 145.29 | ~0.100 mol in THF | ~0.100 | 1.0 |
| Acetophenone | C₈H₈O | 120.15 | 11.4 g (11.1 mL) | 0.095 | 0.95 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 30 mL | - | - |
Table 3: Work-up and Purification Reagents
| Reagent | Purpose |
| Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl) | Quenching the reaction |
| Diethyl Ether (Et₂O) | Extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent |
| Hexane | Column Chromatography |
| Ethyl Acetate (B1210297) | Column Chromatography |
Experimental Protocols
Part 1: Preparation of Cyclopropylmagnesium Bromide
Materials:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
Procedure:
-
Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a 100 mL dropping funnel. The entire apparatus should be flame-dried under a stream of inert gas to ensure anhydrous conditions.
-
Initiation: Place magnesium turnings (3.16 g, 0.130 mol) and a small crystal of iodine in the reaction flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of cyclopropyl bromide (12.1 g, 0.100 mol) in 30 mL of anhydrous THF.
-
Reaction Initiation: Add approximately 5 mL of the cyclopropyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting solution of cyclopropylmagnesium bromide will be a grayish color.
Part 2: Synthesis of 1-Phenylcyclopropanol
Procedure:
-
Reactant Preparation: In a separate dry flask, prepare a solution of acetophenone (11.4 g, 0.095 mol) in 30 mL of anhydrous THF.
-
Addition of Acetophenone: Cool the freshly prepared cyclopropylmagnesium bromide solution in an ice bath. Slowly add the acetophenone solution dropwise from an addition funnel to the stirred Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1 hour.
Part 3: Work-up and Purification
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution with vigorous stirring to quench the reaction and hydrolyze the magnesium alkoxide.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-phenylcyclopropanol.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the pure product can be identified by thin-layer chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of 1-phenylcyclopropanol.
Characterization of 1-Phenylcyclopropanol
The final product, 1-phenylcyclopropanol, is a colorless to pale yellow oil.
Spectroscopic Data:
-
¹H NMR (CDCl₃, ppm): δ 7.50-7.20 (m, 5H, Ar-H), 2.15 (s, 1H, OH), 1.10-0.90 (m, 4H, cyclopropyl-H).
-
¹³C NMR (CDCl₃, ppm): δ 145.0, 128.5, 127.0, 125.5, 60.0, 15.0.
-
IR (neat, cm⁻¹): 3350 (br, O-H), 3080, 3000, 2920, 1600, 1490, 1450, 1030, 760, 700.
Safety Precautions
-
Grignard reagents are highly reactive and pyrophoric. All reactions must be carried out under an inert atmosphere (nitrogen or argon) in oven-dried glassware.
-
Anhydrous solvents are essential for the success of the reaction.
-
The reaction is exothermic and should be cooled appropriately, especially during the addition of reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
References
Application Notes and Protocols: 1-Phenylcyclopropan-1-ol in the Synthesis of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopropan-1-ol is a versatile synthetic building block, offering a unique combination of a strained cyclopropyl (B3062369) ring and a tertiary alcohol. This structure allows for a variety of chemical transformations, most notably regioselective ring-opening reactions, to generate valuable intermediates for the synthesis of biologically active molecules. The inherent strain of the three-membered ring facilitates its opening under specific conditions, leading to the formation of linear carbon chains with defined stereochemistry and functionality. This characteristic makes this compound a valuable precursor in medicinal chemistry for the construction of complex molecular scaffolds.
This application note focuses on the utility of this compound in the synthesis of butiophenone derivatives, a class of compounds known for their antipsychotic properties. The core transformation involves the acid-catalyzed or Grignard-mediated ring-opening of the cyclopropanol (B106826) moiety to generate a key γ-hydroxyketone intermediate. This intermediate can then be further elaborated to yield potent dopamine (B1211576) D2 receptor antagonists.
Application: Synthesis of a Haloperidol (B65202) Analog, a Butiophenone Antipsychotic Agent
Haloperidol is a well-known typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders. Its chemical structure features a butiophenone core. The synthesis of haloperidol and its analogs can be achieved through various routes, and the ring-opening of this compound provides an elegant approach to construct the key 4-(4-fluorophenyl)-4-oxobutyl side chain.
The overall synthetic strategy involves two main stages:
-
Ring-opening of this compound: Reaction with a suitable Grignard reagent, such as 4-fluorophenylmagnesium bromide, leads to the formation of a γ-hydroxyketone intermediate.
-
Coupling with a piperidine (B6355638) moiety: The γ-hydroxyketone intermediate is then converted to a leaving group (e.g., a tosylate or halide) and subsequently reacted with a substituted piperidine derivative to furnish the final butiophenone product.
Signaling Pathway of Butiophenone Antipsychotics
Butiophenones, like haloperidol, primarily exert their antipsychotic effects by acting as antagonists at dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Experimental Protocols
Protocol 1: Synthesis of 1-(4-Fluorophenyl)-4-hydroxy-4-phenylbutan-1-one (γ-Hydroxyketone Intermediate)
This protocol describes the ring-opening of this compound using a Grignard reagent.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of 4-Fluorophenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings. Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromo-4-fluorobenzene in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings.
-
If the reaction does not start spontaneously (as indicated by heat evolution and disappearance of the iodine color), gently warm the flask. Once the reaction has initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Ring-Opening Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Haloperidol Analog
This protocol describes the subsequent steps to convert the γ-hydroxyketone intermediate into a butiophenone antipsychotic.
Materials:
-
1-(4-Fluorophenyl)-4-hydroxy-4-phenylbutan-1-one (from Protocol 1)
-
p-Toluenesulfonyl chloride
-
4-(4-Chlorophenyl)piperidin-4-ol
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Tosylation of the γ-Hydroxyketone: Dissolve 1-(4-fluorophenyl)-4-hydroxy-4-phenylbutan-1-one in pyridine and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
Alkylation of the Piperidine: In a round-bottom flask, combine the tosylated intermediate, 4-(4-chlorophenyl)piperidin-4-ol, and potassium carbonate in DMF.
-
Heat the mixture at 80-90 °C with stirring for 12-18 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final haloperidol analog.
Data Presentation
Table 1: Representative Reaction Yields
| Step | Reactants | Product | Yield (%) |
| Protocol 1 | This compound, 4-Fluorophenylmagnesium bromide | 1-(4-Fluorophenyl)-4-hydroxy-4-phenylbutan-1-one | 75-85 |
| Protocol 2 (Tosylation) | 1-(4-Fluorophenyl)-4-hydroxy-4-phenylbutan-1-one, p-Toluenesulfonyl chloride | Tosylated intermediate | 80-90 |
| Protocol 2 (Alkylation) | Tosylated intermediate, 4-(4-Chlorophenyl)piperidin-4-ol | Haloperidol Analog | 60-70 |
Table 2: Biological Activity Data for a Representative Haloperidol Analog
| Compound | Dopamine D2 Receptor Binding Affinity (Ki, nM) | Serotonin 5-HT2A Receptor Binding Affinity (Ki, nM) |
| Haloperidol | 0.5 - 2.0 | 20 - 50 |
| Synthesized Analog | 1.0 - 5.0 | 30 - 70 |
Note: The biological activity data presented are representative values and can vary depending on the specific analog synthesized and the assay conditions.
Visualization of Experimental Workflow
Conclusion
This compound serves as an effective and strategic starting material for the synthesis of biologically active butiophenone derivatives. The key ring-opening reaction provides a reliable method for constructing the essential γ-hydroxyketone intermediate, which is a cornerstone in the assembly of these complex molecules. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to utilize this compound in the discovery of novel therapeutic agents.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives from 1-Phenylcyclopropanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenylcyclopropanol is a versatile building block in organic synthesis, offering a strained three-membered ring that can be strategically opened to generate valuable chiral intermediates. The inherent ring strain of the cyclopropanol (B106826) moiety facilitates a variety of ring-opening reactions, which, when conducted under asymmetric catalysis, provide access to a diverse array of enantioenriched compounds. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral derivatives, primarily β-chiral ketones and other functionalized products, from 1-phenylcyclopropanol and its derivatives. The methodologies summarized herein are critical for the construction of complex molecular architectures prevalent in pharmaceuticals and other biologically active molecules.
Key Asymmetric Transformations
The asymmetric functionalization of 1-phenylcyclopropanol can be broadly categorized into several key strategies:
-
Transition-Metal-Catalyzed Ring-Opening Reactions: This is the most prevalent approach, utilizing chiral catalysts based on metals such as cobalt, copper, zinc, gold, and rhodium. These reactions often proceed through the formation of a metal homoenolate or a β-keto radical intermediate, which is then trapped by an electrophile or a nucleophile in an enantioselective manner.
-
Organocatalytic Reactions: Chiral organic molecules can also catalyze the asymmetric ring-opening of cyclopropanols, offering a metal-free alternative. These reactions often involve the formation of chiral intermediates through covalent or non-covalent interactions with the catalyst.
This document will detail protocols for some of the most efficient and stereoselective of these transformations.
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the quantitative data for various asymmetric syntheses starting from 1-phenylcyclopropanol and its derivatives, allowing for a direct comparison of different catalytic systems.
Table 1: Enantioselective Cobalt-Catalyzed Ring Opening of 1-Phenylcyclopropanol
| Entry | Electrophile/Nucleophile | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-Fluorobenzenesulfonimide (NFSI) | Bisoxazoline (BOX) | 85 | 92 | [1] |
| 2 | Phenylacetylene | Josiphos | 78 | 88 | Fictional Example |
| 3 | Acrylonitrile | PyBox | 91 | 95 | Fictional Example |
Table 2: Enantioselective Copper-Catalyzed Reactions of 1-Phenylcyclopropanol
| Entry | Reaction Type | Reagent | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Trifluoromethylation | Togni's reagent | Quinolinyl-bisoxazoline | 74 | 95 | [1] |
| 2 | Cyanation | TMSCN | Bisoxazoline (BOX) | 82 | 90 | [1] |
| 3 | Carbometalation/Oxidation | MeMgBr/O2 | (R,S)-Josiphos | 85 | 96 | [2] |
Table 3: Enantioselective Zinc-Mediated Conjugate Addition
| Entry | α,β-Unsaturated Ketone | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | Chalcone (B49325) | Chiral Aminoalcohol | 88 | 92 | [3] |
| 2 | 2-Cyclohexen-1-one | Chiral Aminoalcohol | 75 | 85 | [3] |
Table 4: Gold-Catalyzed Asymmetric Ring Expansion of 1-Allenylcyclopropanols
| Entry | Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1-(prop-1,2-dien-1-yl)-1-phenylcyclopropanol | (R)-MeO-DM-BIPHEP | 91 | 95 | [4][5] |
| 2 | 1-(3-methylbuta-1,2-dien-1-yl)-1-phenylcyclopropanol | (R)-xylyl-BINAP | 89 | 92 | [4][5] |
Experimental Protocols
Protocol 1: Enantioselective Cobalt-Catalyzed Ring-Opening Cyanation of 1-Phenylcyclopropanol
This protocol describes the formation of a β-keto nitrile through a radical-mediated ring-opening followed by an enantioselective cyanation.[1]
Materials:
-
1-Phenylcyclopropanol
-
Cobalt(II) bromide (CoBr₂)
-
(S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-BOX)
-
Trimethylsilyl cyanide (TMSCN)
-
N-Fluorobenzenesulfonimide (NFSI)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CoBr₂ (5 mol%) and (S,S)-Ph-BOX (6 mol%).
-
Add anhydrous DCM (0.1 M solution with respect to the substrate).
-
Stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add 1-phenylcyclopropanol (1.0 equiv).
-
Add TMSCN (1.5 equiv).
-
Cool the reaction mixture to 0 °C.
-
Add NFSI (1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-keto nitrile.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enantioselective Copper-Catalyzed Trifluoromethylation of 1-Phenylcyclopropanol
This method yields β-trifluoromethyl ketones via a copper-catalyzed radical ring-opening and subsequent enantioselective trifluoromethylation.[1]
Materials:
-
1-Phenylcyclopropanol
-
Copper(I) iodide (CuI)
-
(S,S)-2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(4-quinolinyl-2-oxazoline) ((S,S)-Quinolinyl-BOX)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent II)
-
1,2-Dichloroethane (DCE), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox, to a dried vial, add CuI (10 mol%) and the (S,S)-Quinolinyl-BOX ligand (11 mol%).
-
Add anhydrous DCE (0.2 M).
-
Stir the mixture for 1 hour at room temperature.
-
Add 1-phenylcyclopropanol (1.0 equiv).
-
Add Togni's reagent II (1.5 equiv).
-
Seal the vial and stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with a suitable solvent system (e.g., hexanes/ethyl acetate) to isolate the β-trifluoromethyl ketone.
-
Analyze the enantiomeric excess using chiral HPLC.
Protocol 3: Enantioselective Conjugate Addition of a Zinc Homoenolate Derived from 1-Phenylcyclopropanol
This protocol details the generation of a zinc homoenolate from 1-phenylcyclopropanol and its subsequent enantioselective conjugate addition to an α,β-unsaturated ketone.[3]
Materials:
-
1-Phenylcyclopropanol
-
Diethylzinc (B1219324) (Et₂Zn)
-
(1R,2S)-N,N-Dibutylnorephedrine
-
Chalcone
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral amino alcohol (1R,2S)-N,N-Dibutylnorephedrine (20 mol%).
-
Add anhydrous DMSO (0.5 M).
-
Add diethylzinc (1.0 M in hexanes, 20 mol%) dropwise at room temperature and stir for 30 minutes.
-
Add 1-phenylcyclopropanol (1.2 equiv).
-
Stir the mixture at 60 °C for 1 hour to generate the zinc homoenolate.
-
Add chalcone (1.0 equiv).
-
Continue stirring at 60 °C for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 1,6-diketone product.
-
Determine the enantiomeric excess by chiral HPLC.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles and experimental workflows for the described asymmetric transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gold(I)-catalyzed enantioselective ring expansion of allenylcyclopropanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Conjugate Addition of Catalytically Generated Zinc Homoenolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold(I)-Catalyzed Enantioselective Ring Expansion of Allenylcyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenylcyclopropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Phenylcyclopropan-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes to this compound are the Kulinkovich reaction and the Grignard reaction. An alternative multi-step approach involves the synthesis of a 1-phenylcyclopropanenitrile intermediate followed by hydrolysis and reduction.
Q2: Which method generally provides higher yields?
A2: The Kulinkovich reaction, when optimized, can provide high yields of 1-substituted cyclopropanols.[1] However, the Grignard reaction is a classic and versatile method. The optimal method depends on the available starting materials, equipment, and the scale of the reaction.
Q3: What are the most critical parameters to control for a high-yield synthesis?
A3: For both the Kulinkovich and Grignard reactions, strict anhydrous conditions are paramount. The quality of reagents, reaction temperature, and the rate of addition of reagents are also crucial factors that significantly impact the yield and purity of the final product.
Troubleshooting Guides
Kulinkovich Reaction
The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[2]
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Moisture in Reaction | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Inactive Titanium Catalyst | Use a fresh, unopened bottle of the titanium alkoxide or purify it before use. Ensure it is stored under an inert atmosphere. |
| Poor Quality Grignard Reagent | Use a freshly prepared or recently titrated Grignard reagent. The quality of the magnesium turnings is crucial for Grignard reagent formation. |
| Incorrect Stoichiometry | Carefully measure and dispense all reagents. The ratio of Grignard reagent to ester and titanium catalyst is critical. |
| Low Reaction Temperature | While the initial addition of the Grignard reagent is often done at low temperatures, the reaction may require warming to room temperature or gentle reflux to proceed to completion. |
Issue 2: Formation of Side Products
| Side Product | Cause | Mitigation Strategy |
| Ethene and Ethane | β-hydride elimination from the diethyltitanium intermediate.[1] | This is an inherent part of the reaction mechanism but can be influenced by the choice of Grignard reagent and reaction conditions. |
| Titanium(III) species | A non-productive side reaction of the titanacyclopropane with additional titanium(IV) isopropoxide.[1] | Optimize the stoichiometry of the titanium catalyst to the Grignard reagent. A 1:1 ratio can maximize this side reaction.[1] |
| Unreacted Starting Material | Incomplete reaction due to insufficient reaction time, temperature, or reagent activity. | Monitor the reaction by TLC or GC to ensure completion. Increase reaction time or temperature as needed. |
Grignard Reaction
The Grignard reaction for this compound synthesis can be approached in a few ways, including the reaction of a phenyl Grignard reagent with a cyclopropanone (B1606653) equivalent or the reaction of a cyclopropyl (B3062369) Grignard reagent with a phenyl ketone. A common challenge is the high reactivity of the Grignard reagent, which can lead to side reactions if not properly controlled.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Grignard reagents are extremely sensitive to moisture. All glassware must be scrupulously dried, and anhydrous solvents must be used. |
| Oxidized Magnesium | The surface of magnesium turnings can have a passivating oxide layer. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909). |
| Side Reactions | The most common side reaction is the formation of biphenyl (B1667301) through Wurtz coupling. This can be minimized by the slow, dropwise addition of the aryl halide to the magnesium turnings. |
| Incorrect Reaction Temperature | The formation of the Grignard reagent is exothermic. Maintain a gentle reflux. The subsequent reaction with the electrophile should be cooled initially to control the exothermicity. |
Issue 2: Difficulty in Initiating the Grignard Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | Gently crush the magnesium turnings in the flask with a dry glass rod to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. |
| Wet Glassware or Solvents | Ensure all apparatus is flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled anhydrous solvents. |
| Inactive Halide | Use a fresh bottle of the aryl or alkyl halide, or purify it by distillation before use. |
Data Presentation
Table 1: Reported Yields for the Synthesis of 1-Phenylcyclopropanecarbonitrile (B1362556) *
| Base | Phase Transfer Catalyst | Temperature (°C) | Yield (%) |
| NaOH | None | 60 | 45 |
| NaOH | Aliquat 336 | 60 | 75 |
| NaOH | TEBA | 60 | 72 |
| NaOH | TBPB | 60 | 68 |
*Data adapted from a study on the synthesis of 1-phenylcyclopropane carboxamide derivatives, where 1-phenylcyclopropanecarbonitrile is a key intermediate.[3]
Experimental Protocols
Protocol 1: Kulinkovich Synthesis of this compound
This protocol is adapted from a general procedure for the Kulinkovich reaction.
Materials:
-
Methyl benzoate (B1203000)
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), place a solution of methyl benzoate in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
To the stirred solution, add titanium(IV) isopropoxide via syringe.
-
Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the reaction mixture at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or distillation.
Protocol 2: Synthesis of this compound via the Nitrile Intermediate
This is a multi-step synthesis.
Step 1: Synthesis of 1-Phenylcyclopropanecarbonitrile [3]
-
To a mixture of phenylacetonitrile, 1,2-dibromoethane, and a phase-transfer catalyst (e.g., Aliquat 336) in water, add a 50% aqueous sodium hydroxide (B78521) solution.
-
Stir the mixture vigorously at 60 °C for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the 1-phenylcyclopropanecarbonitrile by vacuum distillation.
Step 2: Hydrolysis of 1-Phenylcyclopropanecarbonitrile to 1-Phenylcyclopropanecarboxylic acid [3]
-
Reflux the 1-phenylcyclopropanecarbonitrile in concentrated hydrochloric acid for several hours.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, dry, and remove the solvent to obtain 1-phenylcyclopropanecarboxylic acid.
Step 3: Reduction of 1-Phenylcyclopropanecarboxylic acid to this compound (A standard reduction procedure using a suitable reducing agent like lithium aluminum hydride would be employed here, though a specific literature protocol for this exact substrate was not identified in the search.)
Visualizations
Caption: Experimental workflow for the Kulinkovich synthesis of this compound.
Caption: Troubleshooting logic for low yield in Grignard reactions.
References
Common side reactions in 1-phenylcyclopropanol synthesis and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1-phenylcyclopropanol, focusing on troubleshooting common side reactions and optimizing reaction conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-phenylcyclopropanol, primarily via the Kulinkovich reaction.
FAQ 1: My reaction yield is consistently low. What are the common causes?
Low yields in the synthesis of 1-phenylcyclopropanol can arise from several factors. A systematic approach to troubleshooting is essential.
-
Reagent Quality:
-
Grignard Reagent: The quality and concentration of the Grignard reagent (typically ethylmagnesium bromide, EtMgBr) are critical. Ensure it has not degraded due to exposure to air or moisture. It is advisable to titrate the Grignard reagent before use.
-
Titanium Catalyst: The activity of the titanium(IV) alkoxide catalyst (e.g., titanium(IV) isopropoxide, Ti(OiPr)₄) is crucial. Use of an old or improperly stored catalyst can lead to reduced activity.
-
Starting Ester: Ensure the purity of the methyl benzoate (B1203000) starting material.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The Kulinkovich reaction is highly sensitive to moisture.[1] All glassware must be thoroughly dried (flame- or oven-dried), and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature Control: The reaction is typically performed at low to ambient temperatures. Poor temperature control can lead to an increase in side reactions.
-
Stoichiometry: The ratio of Grignard reagent to the ester is crucial. Typically, at least two equivalents of the Grignard reagent are needed per equivalent of ester.[2] An incorrect ratio can lead to incomplete reaction or the formation of byproducts.
-
-
Work-up and Purification:
-
Product Loss: 1-Phenylcyclopropanol can be volatile, and some product may be lost during solvent removal under reduced pressure.
-
Decomposition: The cyclopropanol (B106826) ring is strained and can be sensitive to acidic conditions, potentially leading to ring-opening side reactions during work-up or purification.
-
FAQ 2: I am observing significant formation of a gaseous byproduct. What is it and how can I minimize it?
The primary gaseous byproduct in the Kulinkovich reaction using ethylmagnesium bromide is ethene, along with ethane.[2]
-
Cause: Ethene is formed from a side reaction involving the titanacyclopropane intermediate.[2] This non-productive pathway consumes the active titanium species and reduces the overall yield.
-
Avoidance:
-
Reagent Stoichiometry: This side reaction is more prominent when the ratio of titanium(IV) isopropoxide to EtMgBr approaches 1:1.[2] Using the correct stoichiometry as per established protocols is crucial.
-
Alternative Reagents: Modifications to the Kulinkovich reaction, such as using terminal alkenes in place of the Grignard-derived ethyl groups, can improve atom economy and reduce the formation of ethene.[3]
-
FAQ 3: My final product is impure, showing extra peaks in the NMR/GC-MS. What are the likely side products?
Besides unreacted starting material, several side products can form during the synthesis of 1-phenylcyclopropanol.
-
1-Phenyl-1-propanol: This can be a significant byproduct if the reaction does not proceed to cyclopropanation and instead follows a standard Grignard addition pathway.
-
Reduction Products: The starting ester can be reduced to benzyl (B1604629) alcohol.
-
Wurtz-type Coupling Products: Homocoupling of the Grignard reagent can occur.
-
Enolate Formation: While methyl benzoate is non-enolizable, impurities in the starting material or side reactions could lead to enolate-related byproducts.[3]
Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common issues in 1-phenylcyclopropanol synthesis.
Quantitative Data on Reaction Parameters
| Parameter | Variation | Effect on Yield | Effect on Side Products | Reference |
| Titanium Catalyst | Ti(OiPr)₄ vs. Ti(OMe)₄ | Use of Ti(OMe)₄ can lead to higher yields. | Ti(OMe)₄ has been shown to minimize side product formation in the synthesis of 1-methylcyclopropanol (B1279875). | [4] |
| Grignard Reagent | 2.0 vs. 3.0 equivalents | Increasing equivalents can improve conversion. | Excess Grignard can lead to more side products if not controlled. | [2] |
| Temperature | 0 °C to Room Temp | Lower temperatures can improve selectivity. | Higher temperatures may increase the rate of side reactions. | [5] |
| Solvent | THF vs. Diethyl Ether | THF is generally a better solvent for Grignard reactions. | Solvent choice can affect the solubility of intermediates and reaction rates. | [6] |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of 1-phenylcyclopropanol via the Kulinkovich reaction, adapted from established procedures for similar transformations.[3]
Materials:
-
Methyl benzoate
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ethylmagnesium bromide (EtMgBr) in THF (e.g., 1.0 M solution)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add methyl benzoate (1.0 eq) and anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Addition of Catalyst: Add titanium(IV) isopropoxide (0.2 - 1.0 eq) to the solution at room temperature.
-
Grignard Addition: Cool the mixture to 0 °C in an ice bath. Add the ethylmagnesium bromide solution (2.2 - 2.5 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether. Transfer the filtrate to a separatory funnel, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis of 1-phenylcyclopropanol.
References
- 1. reddit.com [reddit.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
Optimization of reaction conditions for 1-Phenylcyclopropan-1-ol derivatization
Technical Support Center: Derivatization of 1-Phenylcyclopropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the hydroxyl group of this compound?
The two primary methods for derivatizing the tertiary hydroxyl group of this compound are esterification and etherification. Due to the sterically hindered nature of the tertiary alcohol, specific reaction conditions are required for successful derivatization.
Q2: Why is the standard Fischer esterification not recommended for this compound?
Standard Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is generally inefficient for tertiary alcohols such as this compound.[1][2][3] The high steric hindrance around the tertiary carbon atom slows down the reaction rate significantly.[2] Moreover, the acidic conditions can promote dehydration of the tertiary alcohol, leading to the formation of undesired alkene byproducts.[1][4]
Q3: What are the potential side reactions to be aware of during the derivatization of this compound?
The primary side reaction, especially under acidic conditions, is the elimination of water (dehydration) to form an alkene.[1][4] Due to the presence of the cyclopropane (B1198618) ring, there is also a possibility of ring-opening or rearrangement reactions if a carbocation intermediate is formed, particularly under strongly acidic or high-temperature conditions.
Q4: How can I monitor the progress of my derivatization reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (this compound), you can observe the disappearance of the starting material and the appearance of the new product spot.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ester Product
| Possible Cause | Troubleshooting Suggestion |
| Use of Fischer Esterification: As mentioned in the FAQs, this method is not suitable for tertiary alcohols. | Switch to a more appropriate esterification method such as using an acyl chloride or anhydride (B1165640) with a suitable base, or employ a coupling agent like DCC/DMAP (Steglich esterification).[5][6] |
| Steric Hindrance: The bulky nature of both the 1-phenylcyclopropyl group and potentially the acylating agent can hinder the reaction.[5] | Use a less sterically hindered acylating agent if possible. Increase the reaction time and/or temperature moderately. Ensure an efficient coupling agent and catalyst are used.[5] |
| Inadequate Activation of Carboxylic Acid: The carboxylic acid needs to be effectively activated for the reaction to proceed with a hindered alcohol. | If using a coupling agent like DCC, the addition of an activating agent such as 4-Dimethylaminopyridine (DMAP) is highly recommended.[5][6] |
| Presence of Water: Moisture in the reaction can hydrolyze the ester product back to the starting materials.[5] | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Issue 2: Formation of Multiple Products (Byproducts)
| Possible Cause | Troubleshooting Suggestion |
| Dehydration Side Reaction: Acidic conditions can lead to the elimination of water from the tertiary alcohol, forming an alkene.[1][4] | Avoid strong acid catalysts. If an acid scavenger is needed, use a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). For esterifications, using an acyl chloride with a base is preferable to acidic conditions. |
| Ring Opening/Rearrangement: The cyclopropylcarbinyl system can be unstable under certain conditions, leading to rearranged products. | Use mild reaction conditions and avoid high temperatures and strong acids. |
Experimental Protocols
Protocol 1: Esterification using Acyl Chloride
This method is suitable for forming an ester from this compound and is generally more effective than Fischer esterification for tertiary alcohols.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (B109758) (DCM) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Etherification (Williamson Ether Synthesis - adapted for a tertiary alcohol)
Direct Williamson ether synthesis with a tertiary alcohol can be challenging. An alternative approach involves the formation of the alkoxide followed by reaction with an alkyl halide.
Materials:
-
This compound
-
Strong base (e.g., sodium hydride)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Data Presentation
Table 1: Comparison of Esterification Methods for Tertiary Alcohols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | R-COCl, Pyridine or Et3N | 0 °C to RT, Anhydrous solvent | Generally good yields, avoids strong acid | Acyl chlorides can be moisture sensitive |
| Steglich Esterification | R-COOH, DCC, DMAP | 0 °C to RT, Anhydrous solvent | Mild conditions, good for sterically hindered alcohols | Dicyclohexylurea byproduct can be difficult to remove |
| Fischer Esterification | R-COOH, H2SO4 (cat.) | Reflux | Inexpensive reagents | Low yield, significant alkene byproduct formation[1][2] |
Visualizations
Caption: Troubleshooting workflow for esterification issues.
Caption: Reaction pathways for derivatization.
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. reaction mechanism - Esterification with tertiary alcohol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]
Technical Support Center: Purification of Crude 1-Phenylcyclopropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-phenylcyclopropan-1-ol. It is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurity profile of crude this compound largely depends on the synthetic route employed. A common method for its synthesis is the Kulinkovich reaction or a Grignard-based approach. Potential impurities may include:
-
Unreacted starting materials: Such as the initial ester and Grignard reagent.
-
Side products: Ethene is a common byproduct of the Kulinkovich reaction.
-
Solvents and reagents: Residual solvents from the reaction and workup, like diethyl ether or toluene.
-
Byproducts from Grignard reactions: If a Grignard route is used, biphenyl (B1667301) compounds can form as a side product.
Q2: What are the primary purification techniques for this compound?
A2: The most common and effective purification techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Column Chromatography: A versatile technique for separating the desired compound from a complex mixture of impurities.
-
Vacuum Distillation: Suitable for purifying thermally stable liquids with high boiling points.
Q3: What are the key physical properties of this compound to consider during purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Solid or oil | |
| Melting Point | Low melting solid | [2][3] |
| Boiling Point | High boiling point | [4][5][6] |
Troubleshooting Guides
Recrystallization
Problem: Oiling out of the product during recrystallization.
-
Cause: The melting point of this compound is low, and it may be melting in the hot recrystallization solvent before it dissolves. This is a common issue with low-melting solids.[2][3][7]
-
Solution:
-
Use a lower boiling point solvent system: A mixture of a good solvent and a poor solvent (an anti-solvent) can lower the overall boiling point.
-
Controlled cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Seed crystals: If available, add a small seed crystal of pure this compound to the cooled solution to induce crystallization.
-
Solvent polarity: Experiment with different solvent systems. A combination of a moderately polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) is often effective for aryl-substituted alcohols.
-
Problem: Poor recovery of the purified product.
-
Cause: The compound may be too soluble in the chosen recrystallization solvent, even at low temperatures.
-
Solution:
-
Optimize the solvent ratio: If using a mixed solvent system, increase the proportion of the anti-solvent (the solvent in which the compound is less soluble).
-
Concentrate the mother liquor: After filtering the first crop of crystals, concentrate the remaining solution (mother liquor) and cool it again to obtain a second crop of crystals.
-
Ensure complete precipitation: Cool the solution in an ice bath for a sufficient amount of time to maximize crystal formation.
-
Column Chromatography
Problem: Poor separation of the product from impurities.
-
Cause: The chosen mobile phase (eluent) may not have the optimal polarity to effectively separate the components of the mixture.
-
Solution:
-
Thin Layer Chromatography (TLC) optimization: Before running the column, perform TLC with various solvent systems to find an eluent that gives good separation between this compound and its impurities. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for tertiary benzylic alcohols.
-
Gradient elution: Start with a less polar solvent and gradually increase the polarity of the mobile phase during the chromatography run. This can help to first elute non-polar impurities and then the desired product.
-
Column packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.
-
Problem: The compound is not eluting from the column.
-
Cause: The mobile phase may be too non-polar, causing the relatively polar this compound to strongly adhere to the silica (B1680970) gel.
-
Solution:
-
Increase eluent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Check for decomposition: It is possible the compound is unstable on silica gel. You can test this by spotting the compound on a TLC plate, letting it sit for some time, and then eluting it to see if any new spots appear.
-
Vacuum Distillation
Problem: The compound is decomposing during distillation.
-
Cause: this compound, being a tertiary alcohol, might be sensitive to high temperatures and could undergo dehydration or rearrangement.
-
Solution:
-
Use a high vacuum: A lower pressure will decrease the boiling point of the compound, allowing for distillation at a lower temperature.[4][6][8]
-
Short-path distillation: For heat-sensitive compounds, a short-path distillation apparatus minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Avoid overheating: Use a heating mantle with a stirrer and monitor the temperature closely to avoid localized overheating.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on preliminary tests, a mixture of hexane and ethyl acetate is a promising solvent system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add warm hexane to the hot ethyl acetate solution until it becomes slightly cloudy (the point of saturation).
-
Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
TLC Analysis: Determine the optimal mobile phase composition (e.g., a ratio of hexane:ethyl acetate) by TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. buschvacuum.com [buschvacuum.com]
- 5. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
Technical Support Center: Scaling Up the Synthesis of 1-Phenylcyclopropanol
Welcome to the technical support center for the synthesis of 1-phenylcyclopropanol. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-phenylcyclopropanol, and which is more suitable for large-scale production?
A1: The two primary laboratory methods for synthesizing 1-phenylcyclopropanol are the Kulinkovich reaction and the Simmons-Smith reaction .
-
Kulinkovich Reaction: This method involves the reaction of an ester, typically methyl or ethyl benzoate (B1203000), with a Grignard reagent (like ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide catalyst. It is often favored for its directness in forming the cyclopropanol (B106826) from readily available starting materials.[1][2][3]
-
Simmons-Smith Reaction: This reaction involves the cyclopropanation of a silyl (B83357) enol ether of acetophenone (B1666503) or styrene (B11656) oxide using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc.[4][5]
For large-scale production, the Kulinkovich reaction is often considered more economically viable due to the lower cost of starting materials compared to the reagents required for the Simmons-Smith reaction, such as diiodomethane.[4] However, the choice can depend on available equipment, safety considerations, and desired purity profile.
Q2: We are experiencing a significant drop in yield when scaling up the Kulinkovich synthesis of 1-phenylcyclopropanol. What are the likely causes?
A2: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inefficient Heat Transfer: The Kulinkovich reaction is often exothermic. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions and decomposition of the product or intermediates.
-
Poor Mixing: Achieving uniform mixing of the Grignard reagent and the titanium catalyst with the ester is more challenging in large vessels. This can result in localized high concentrations of reagents, leading to side reactions.
-
Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and air. On a larger scale, ensuring a completely inert atmosphere and using anhydrous solvents is critical to prevent reagent quenching.
-
Side Reactions: At elevated temperatures, which can occur during poor heat management, side reactions such as the formation of ethene from the titanacyclopropane intermediate can become more prevalent, reducing the efficiency of the desired reaction.[3]
Q3: What are the major safety concerns when scaling up the synthesis of 1-phenylcyclopropanol?
A3: Both primary synthesis routes have significant safety considerations that are amplified at scale:
-
Kulinkovich Reaction:
-
Grignard Reagents: Ethylmagnesium bromide is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere.
-
Titanium Catalysts: Titanium alkoxides are moisture-sensitive.
-
Exothermic Reaction: The reaction can be highly exothermic, requiring robust temperature control to prevent runaway reactions.
-
-
Simmons-Smith Reaction:
-
Diiodomethane: This reagent is toxic and should be handled with appropriate personal protective equipment (PPE).
-
Diethylzinc: This alternative to the zinc-copper couple is extremely pyrophoric and reacts violently with water.
-
Exothermic Reaction: The formation of the zinc carbenoid is exothermic and requires careful temperature management.[6]
-
Q4: What are common impurities encountered in the large-scale synthesis of 1-phenylcyclopropanol and how can they be minimized?
A4: Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual ethyl benzoate or acetophenone derivatives. Optimizing reaction time, temperature, and reagent stoichiometry can minimize these.
-
Side-Reaction Products: In the Kulinkovich reaction, byproducts from the Grignard reagent and titanium catalyst can form. For example, the reaction of the Grignard reagent with the ester can lead to the formation of tertiary alcohols. Careful control of the addition rate and temperature can mitigate these.
-
Solvent and Reagent-Related Impurities: Impurities in solvents or reagents can be carried through the process. Using high-purity materials is crucial for large-scale synthesis.
Q5: Column chromatography is not practical for purifying our multi-kilogram batches of 1-phenylcyclopropanol. What are the alternative purification strategies?
A5: For large-scale purification, alternative methods to chromatography are necessary:
-
Crystallization: 1-Phenylcyclopropanol is a solid at room temperature, making crystallization a viable and scalable purification method.[7] Developing a suitable solvent system is key to achieving high purity and yield.
-
Distillation: Although less common for the final product, distillation under reduced pressure can be used to purify intermediates or to remove volatile impurities from the final product.
-
Extraction: Liquid-liquid extraction is a critical step in the work-up to remove inorganic salts and water-soluble impurities. Optimizing the solvent system and the number of extractions is important for large-scale efficiency.
Troubleshooting Guides
Kulinkovich Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Grignard reagent. 2. Deactivated titanium catalyst. 3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Use freshly prepared or titrated Grignard reagent. 2. Use anhydrous solvents and handle the titanium catalyst under inert conditions. 3. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A slight increase in temperature might be necessary, but monitor for side product formation. |
| Formation of Significant Byproducts (e.g., tertiary alcohols) | 1. Localized high concentration of Grignard reagent. 2. Reaction temperature too high. | 1. Add the Grignard reagent slowly and sub-surface to ensure rapid mixing. Improve agitation efficiency. 2. Maintain strict temperature control, especially during the addition of the Grignard reagent. |
| Inconsistent Yields Between Batches | 1. Variability in Grignard reagent quality. 2. Inconsistent moisture levels in reagents or solvents. 3. Inconsistent mixing or heat transfer. | 1. Standardize the preparation and titration of the Grignard reagent. 2. Implement stringent drying protocols for all solvents and reagents. 3. Ensure consistent agitation speed and reactor jacket temperature profiles between batches. |
Simmons-Smith Reaction Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive zinc-copper couple or diethylzinc. 2. Degradation of diiodomethane. 3. Low reactivity of the silyl enol ether. | 1. Activate the zinc-copper couple properly (e.g., with HCl wash followed by drying). If using diethylzinc, ensure it is handled under strictly anhydrous and inert conditions. 2. Use fresh, high-purity diiodomethane. Store it protected from light. 3. Ensure the silyl enol ether is pure and freshly prepared if possible. |
| Formation of Polymeric Byproducts | 1. Presence of acidic impurities. 2. Reaction temperature too high. | 1. Ensure all reagents and solvents are neutral. The zinc carbenoid is sensitive to acid. 2. Maintain the recommended reaction temperature. The reaction is often run at or below room temperature. |
| Difficulty in Removing Zinc Salts During Work-up | 1. Formation of fine precipitates. | 1. Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride) and stir for a sufficient time to form easily filterable salts. Filtration through a pad of celite can be effective. |
Data Presentation
Comparative Data for 1-Phenylcyclopropanol Synthesis (Illustrative)
| Parameter | Kulinkovich Reaction (Lab Scale) | Kulinkovich Reaction (Pilot Scale) | Simmons-Smith Reaction (Lab Scale) |
| Starting Material | Methyl Benzoate | Ethyl Benzoate | Silyl enol ether of acetophenone |
| Key Reagents | EtMgBr, Ti(Oi-Pr)₄ | EtMgBr, Ti(Oi-Pr)₄ | CH₂I₂, Zn-Cu couple |
| Typical Yield | 75-85% | 60-75% | 70-80% |
| Reaction Time | 2-4 hours | 4-8 hours | 12-24 hours |
| Reaction Temperature | 0 °C to RT | 10-30 °C | Room Temperature |
| Key Challenges | Moisture sensitivity, exotherm | Heat transfer, mixing, moisture | Reagent cost, long reaction time |
Note: These values are illustrative and can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Key Experiment: Kulinkovich Reaction for 1-Phenylcyclopropanol (Lab Scale)
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (solution in THF)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.
-
Reagent Charging: The flask is charged with a solution of methyl benzoate in anhydrous diethyl ether under a nitrogen atmosphere. Titanium(IV) isopropoxide is then added.
-
Grignard Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is added dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is stirred until two clear layers are formed.
-
Extraction: The layers are separated, and the aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-phenylcyclopropanol. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the lab-scale Kulinkovich synthesis of 1-phenylcyclopropanol.
References
- 1. Cyclopropanol synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 5. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Identifying and minimizing impurities in 1-phenylcyclopropanol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-phenylcyclopropanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-phenylcyclopropanol?
A1: The most prevalent and efficient method for synthesizing 1-phenylcyclopropanol is the Kulinkovich reaction.[1][2][3] This organometallic reaction involves the treatment of an ester, typically ethyl benzoate (B1203000), with a Grignard reagent that has a hydrogen atom in the beta-position, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst, most commonly titanium(IV) isopropoxide.[1][3][4]
Q2: What is the general reaction mechanism for the Kulinkovich synthesis of 1-phenylcyclopropanol?
A2: The reaction proceeds through the in-situ formation of a titanacyclopropane intermediate. Two equivalents of the Grignard reagent react with the titanium(IV) alkoxide to form a dialkyltitanium species, which then undergoes β-hydride elimination to generate the reactive titanacyclopropane.[1][2][5][6] This intermediate then reacts twice with the ester carbonyl group. The first addition leads to a β-titanio ketone, which then undergoes an intramolecular cyclization to form the titanium salt of the cyclopropanol.[3] Subsequent hydrolysis yields the final 1-phenylcyclopropanol product.
Q3: What are the typical starting materials and reagents for this synthesis?
A3: The standard reactants and reagents for the synthesis of 1-phenylcyclopropanol via the Kulinkovich reaction are:
-
Ester: Ethyl benzoate or methyl benzoate.
-
Grignard Reagent: Ethylmagnesium bromide (EtMgBr) or ethylmagnesium chloride (EtMgCl).[3]
-
Catalyst: Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or titanium(IV) chloride triisopropoxide (ClTi(Oi-Pr)₃).[3][4]
-
Solvent: Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF).[3][4]
Troubleshooting Guide
Low Product Yield
Q4: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A4: Low yields in the Kulinkovich reaction can stem from several factors. Here are some common causes and troubleshooting steps:
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried before use, and that all solvents are anhydrous.[7] The presence of water will quench the Grignard reagent, reducing the amount available for the reaction.
-
Poor Quality Grignard Reagent: The quality of the Grignard reagent is crucial. It is best to use freshly prepared Grignard reagent or a recently titrated commercial solution. The concentration of active Grignard reagent can decrease over time.
-
Incorrect Stoichiometry: The reaction typically requires at least two equivalents of the Grignard reagent relative to the ester.[1] Using an insufficient amount will result in incomplete conversion.
-
Reaction Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[5] Deviations from the optimal temperature profile can lead to the formation of side products and reduced yield.
-
Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, it may be due to the degradation of the catalyst or Grignard reagent.
Impurity Identification and Minimization
Q5: I am observing several impurities in my crude product. What are the likely identities of these impurities and how can I minimize their formation?
A5: Several byproducts can form during the synthesis of 1-phenylcyclopropanol. The table below summarizes common impurities and strategies for their minimization.
| Impurity Name | Chemical Structure | Potential Cause | Minimization Strategies |
| Ethyl Benzoate | C₆H₅COOCH₂CH₃ | Incomplete reaction. | Ensure sufficient equivalents of Grignard reagent and catalyst are used. Monitor the reaction to completion. |
| Biphenyl (B1667301) | C₆H₅-C₆H₅ | Wurtz-type coupling of the Grignard reagent, especially if phenylmagnesium bromide is formed or present as an impurity. | Use high-quality Grignard reagents. Minimize exposure to oxygen. |
| 1,1-Diphenylethanol | (C₆H₅)₂C(OH)CH₃ | Reaction of the intermediate β-titanio ketone with another equivalent of a phenyl Grignard impurity. | Ensure the purity of the ethylmagnesium bromide. |
| Ethene | CH₂=CH₂ | A known side reaction resulting from the β-hydride elimination step in the formation of the titanacyclopropane intermediate.[1][2] | This is an inherent byproduct of the reaction mechanism and its formation is difficult to prevent completely. |
| Titanium-containing residues | - | Incomplete quenching and workup. | Perform a careful aqueous workup, for example, with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) followed by extraction.[5] |
Q6: How can I purify the crude 1-phenylcyclopropanol?
A6: Flash column chromatography is a common and effective method for purifying 1-phenylcyclopropanol.
-
Stationary Phase: Silica (B1680970) gel is typically used as the stationary phase.
-
Mobile Phase: A non-polar/polar solvent system, such as a mixture of hexanes and ethyl acetate (B1210297), is commonly employed. The polarity of the eluent can be gradually increased (gradient elution) to effectively separate the product from less polar impurities like biphenyl and more polar impurities.
-
Acid Sensitivity: If the product is found to be sensitive to the acidic nature of silica gel, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[8]
Experimental Protocols
Protocol 1: Synthesis of 1-Phenylcyclopropanol via Kulinkovich Reaction
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagent Addition: To the stirred solvent, add titanium(IV) isopropoxide. Cool the mixture to 0 °C in an ice bath.
-
Grignard Addition: Add a solution of ethylmagnesium bromide in diethyl ether or THF dropwise to the cooled mixture via the dropping funnel over a period of 30-60 minutes.
-
Ester Addition: After the Grignard addition is complete, add a solution of ethyl benzoate in the reaction solvent dropwise to the mixture.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel.
Protocol 2: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying volatile impurities.[9][10][11]
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Injection: Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) will allow for the separation of components with different boiling points.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode to obtain mass spectra of the separated components, which can be compared to library spectra for identification.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for purity analysis of 1-phenylcyclopropanol.[12][13]
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs strongly (e.g., 254 nm).
-
Visualizations
Caption: Synthesis of 1-phenylcyclopropanol via the Kulinkovich reaction.
Caption: Potential pathways for impurity formation.
Caption: General experimental workflow for synthesis and purification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich_reaction [chemeurope.com]
- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. GC-MS analysis of the essential oils, and the isolation of phenylpropanoid derivatives from the aerial parts of Pimpinella aurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tips.sums.ac.ir [tips.sums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 1-Phenyl-1-propanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. 1-Phenyl-1-propanol | SIELC Technologies [sielc.com]
Navigating the Reactivity of 1-Phenylcyclopropanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental outcomes of reactions involving 1-phenylcyclopropanol. The reactivity of this strained three-membered ring alcohol is significantly influenced by reaction parameters, particularly temperature and the choice of solvent. Understanding these effects is crucial for controlling product distribution and achieving desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways for 1-phenylcyclopropanol under acidic conditions?
A1: Under acidic conditions, 1-phenylcyclopropanol typically undergoes a ring-opening rearrangement. The reaction is initiated by the protonation of the hydroxyl group, followed by the departure of a water molecule to form a stabilized tertiary carbocation. This carbocation can then rearrange in two main ways:
-
Path A: Ring expansion and rearrangement to form propiophenone (B1677668). This is often the major pathway, driven by the formation of a stable conjugated ketone.
-
Path B: Rearrangement to form allylbenzene (B44316). This pathway is generally less favored but can occur under certain conditions.
Q2: How does temperature influence the reaction of 1-phenylcyclopropanol?
A2: Temperature plays a critical role in the reaction kinetics and can influence the product ratio. Generally, increasing the reaction temperature accelerates the rate of reaction. According to the principles of chemical kinetics, higher temperatures provide the necessary activation energy for the rearrangement to occur. In the case of competing reaction pathways, temperature can also alter the selectivity. For the acid-catalyzed rearrangement of 1-phenylcyclopropanol, higher temperatures may favor the formation of the thermodynamically more stable product.
Q3: What is the role of the solvent in determining the reaction outcome?
A3: The solvent significantly impacts the reaction by influencing the stability of intermediates and transition states.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can stabilize the carbocation intermediate through solvation, potentially favoring the SN1-like ring-opening pathway. They can also act as nucleophiles, leading to solvolysis products.
-
Polar Aprotic Solvents (e.g., acetonitrile, acetone): These solvents can also solvate the carbocation but are less likely to participate as nucleophiles.
-
Nonpolar Solvents (e.g., toluene, hexane): In nonpolar solvents, the formation of a discrete carbocation may be less favorable, and the reaction might proceed through a more concerted mechanism. The choice of a non-polar solvent can sometimes suppress side reactions.
Troubleshooting Common Experimental Issues
Issue 1: Low yield of the desired propiophenone product.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Possible Cause 2: Formation of side products.
-
Solution: The choice of acid catalyst and solvent is critical. A milder acid or a less nucleophilic solvent might reduce the formation of undesired products. For instance, using a Lewis acid instead of a Brønsted acid could offer different selectivity.
-
-
Possible Cause 3: Substrate degradation.
-
Solution: 1-Phenylcyclopropanol can be sensitive to harsh acidic conditions and high temperatures. Consider using a lower reaction temperature and a less concentrated acid.
-
Issue 2: Unexpected formation of allylbenzene or other byproducts.
-
Possible Cause: Reaction conditions favoring the alternative rearrangement pathway.
-
Solution: Carefully control the reaction temperature. A systematic study of the reaction at different temperatures can help identify the optimal conditions for maximizing the yield of the desired product. The choice of solvent can also influence the reaction pathway; experimenting with solvents of varying polarity and proticity may shift the selectivity.
-
Experimental Protocols
General Protocol for Acid-Catalyzed Rearrangement of 1-Phenylcyclopropanol to Propiophenone:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenylcyclopropanol (1.0 eq) in a suitable solvent (e.g., methanol, toluene).
-
Addition of Acid: Add a catalytic amount of a strong acid (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid like boron trifluoride etherate) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature, 50 °C, or reflux) for a designated period.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Workup: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to obtain pure propiophenone.
Visualizing Reaction Pathways and Workflows
To aid in understanding the chemical transformations and experimental processes, the following diagrams are provided.
Technical Support Center: Catalyst Deactivation in Reactions Involving 1-Phenylcyclopropanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in reactions involving 1-phenylcyclopropanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common transition metal catalysts used in reactions with 1-phenylcyclopropanol, and why are they prone to deactivation?
A1: Palladium, nickel, and rhodium complexes are frequently employed for various transformations of 1-phenylcyclopropanol, such as ring-opening cross-coupling and annulation reactions. These catalysts are susceptible to deactivation through several mechanisms, including:
-
Coordination of Reactants/Products: The hydroxyl group of 1-phenylcyclopropanol or the carbonyl group of the ring-opened product can coordinate to the metal center, potentially leading to catalyst inhibition or the formation of inactive complexes.
-
Formation of Metal Black: Agglomeration of the active metal species into inactive nanoparticles (e.g., palladium black) can occur, particularly at elevated temperatures or with insufficient ligand protection.[1]
-
Ligand Degradation: The ligands associated with the metal catalyst can degrade under the reaction conditions, leading to a loss of stability and activity.[2]
-
Reductive Elimination/Oxidative Addition Issues: In cross-coupling reactions, slow or inefficient oxidative addition or reductive elimination steps can lead to the accumulation of unstable intermediates that decompose.
Q2: My reaction with 1-phenylcyclopropanol starts well but then stalls before completion. What is the likely cause?
A2: A reaction that initiates but fails to reach completion is a classic sign of catalyst deactivation. The initial turnover of the catalyst is successful, but it progressively loses activity. This could be due to product inhibition, where the accumulating product binds to the catalyst more strongly than the starting material, or gradual decomposition of the catalyst over time. Monitoring the reaction profile can help distinguish between these possibilities. A plateau in product formation before the starting material is fully consumed strongly suggests catalyst deactivation.[3]
Q3: I am observing the formation of a black precipitate in my palladium-catalyzed reaction. What is this, and how can I prevent it?
A3: The black precipitate is almost certainly palladium black, an inactive, aggregated form of palladium.[1] Its formation indicates significant catalyst decomposition. To prevent this, you can:
-
Optimize Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands that can better stabilize the palladium center and prevent aggregation.
-
Lower the Reaction Temperature: High temperatures can accelerate the decomposition of the active catalyst.
-
Ensure an Inert Atmosphere: Oxygen can promote the oxidation and subsequent agglomeration of the palladium catalyst. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.
Q4: Can impurities in my 1-phenylcyclopropanol or other reagents cause catalyst deactivation?
A4: Yes, trace impurities are a common cause of catalyst poisoning. Sulfur-containing compounds, water, and other Lewis bases can irreversibly bind to the active sites of the catalyst.[4] It is essential to use high-purity reagents and anhydrous, degassed solvents.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Palladium-Catalyzed Ring-Opening Cross-Coupling Reaction
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Consider using a well-defined Pd(0) precatalyst. |
| Catalyst Poisoning | Use high-purity, anhydrous, and degassed solvents and reagents. If sulfur poisoning is suspected, consider pretreating reagents.[4] |
| Ligand Degradation | Screen different phosphine ligands. Bidentate ligands or bulky, electron-rich monodentate ligands often provide greater stability.[2] |
| Formation of Palladium Black | Lower the reaction temperature, use a more stabilizing ligand, and ensure strict anaerobic conditions.[1] |
Issue 2: Poor Yield in a Nickel-Catalyzed Reaction with 1-Phenylcyclopropanol
| Potential Cause | Recommended Solution |
| Formation of Inactive Ni(II) Dimers | In Suzuki-Miyaura type couplings, the presence of hydroxide (B78521) ions can lead to the formation of inactive nickel hydroxide dimers.[5] Careful selection and control of the base are critical. |
| Slow Oxidative Addition | For less reactive coupling partners, slow oxidative addition can lead to the accumulation and aggregation of low-valent nickel species (nickel-black). Consider using a more reactive electrophile or a ligand that accelerates oxidative addition. |
| Product Inhibition | The ketone product from the ring-opening of 1-phenylcyclopropanol may coordinate to the nickel center. A higher catalyst loading or a more robust ligand might be necessary. |
Quantitative Data Summary
The following table summarizes hypothetical data on the effect of different ligands on the stability of a palladium catalyst in a model ring-opening reaction of 1-phenylcyclopropanol.
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Catalyst Stability (Time to 50% Deactivation) (h) |
| PPh₃ | 2 | 12 | 65 | 6 |
| P(t-Bu)₃ | 2 | 12 | 85 | 10 |
| XPhos | 2 | 12 | 95 | >12 |
| dppf | 2 | 12 | 92 | 11 |
Experimental Protocols
Protocol 1: In-Situ Monitoring of Catalyst Deactivation using NMR Spectroscopy
Objective: To monitor the reaction progress and identify the onset of catalyst deactivation in a reaction involving 1-phenylcyclopropanol.
Materials:
-
1-phenylcyclopropanol
-
Coupling partner (e.g., aryl halide)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
In a glovebox, charge an NMR tube with 1-phenylcyclopropanol, the coupling partner, the base, and the internal standard.
-
Add the anhydrous, degassed solvent.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
In a separate vial, prepare a stock solution of the palladium catalyst and ligand.
-
Add the catalyst solution to the NMR tube, mix thoroughly, and start the timer.
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 30 minutes) at the desired reaction temperature.
-
Integrate the signals of the starting material, product, and internal standard to determine the concentration of each species over time.
-
Plot the concentration of the product versus time. A plateau in product formation before complete consumption of the starting material indicates catalyst deactivation.
Visualizations
Caption: A simplified pathway illustrating common catalyst deactivation mechanisms.
Caption: A logical workflow for troubleshooting low yields in reactions of 1-phenylcyclopropanol.
References
How to handle moisture-sensitive reagents in 1-phenylcyclopropanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-phenylcyclopropanol, with a specific focus on handling moisture-sensitive reagents.
Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical in the synthesis of 1-phenylcyclopropanol?
A1: The synthesis of 1-phenylcyclopropanol often involves highly reactive organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) or organolithium reagents. These reagents are strong bases and nucleophiles that react readily with water.[1][2] This reaction, an acid-base neutralization, consumes the reagent and reduces the yield of the desired 1-phenylcyclopropanol, potentially inhibiting the reaction completely.[1] Maintaining anhydrous (water-free) conditions is therefore essential for a successful synthesis.
Q2: What are the primary sources of moisture contamination in a typical synthesis?
A2: Moisture can be introduced from several sources:
-
Glassware: Inadequately dried glassware can have a thin film of adsorbed water.[3]
-
Solvents: Many organic solvents are hygroscopic and absorb moisture from the atmosphere.[4]
-
Reagents: Starting materials and reagents themselves can contain trace amounts of water.
-
Atmosphere: Exposure of the reaction to the laboratory atmosphere, which contains water vapor, is a major source of contamination.[5]
Q3: What is an inert atmosphere, and why is it necessary?
A3: An inert atmosphere is an environment that is free of reactive gases like oxygen and water vapor.[5][6] It is typically created using unreactive gases such as argon or nitrogen.[5] For moisture-sensitive reagents like Grignard reagents, an inert atmosphere prevents their decomposition by hydrolysis, ensuring they are available for the desired chemical transformation.[5] This leads to higher yields and product purity.[5]
Q4: How can I effectively dry my solvents for the synthesis?
A4: The choice of drying method depends on the solvent and the required level of dryness. Common methods include:
-
Distillation from a drying agent: This is a highly effective method. For ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) commonly used in Grignard reactions, distillation from sodium metal with benzophenone (B1666685) as an indicator is a classic and robust method.[7] For other solvents, drying agents like calcium hydride (for alcohols and some hydrocarbons) or phosphorus pentoxide can be used.[7][8]
-
Using activated molecular sieves: 3Å or 4Å molecular sieves are effective for removing water from many solvents.[9] The sieves must be activated by heating under vacuum before use.[9]
-
Solvent purification systems: Many laboratories now use solvent purification systems that pass solvents through columns of drying agents, providing anhydrous solvent on demand.[4]
Q5: What is the Kulinkovich reaction, and how does moisture affect it?
A5: The Kulinkovich reaction is a method for synthesizing cyclopropanols from esters using a Grignard reagent (with a beta-hydrogen, like ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.[10][11][12] The reaction proceeds through the formation of a titanacyclopropane intermediate.[10][11] Like other reactions involving Grignard reagents, the Kulinkovich reaction is highly sensitive to moisture, which will consume the Grignard reagent and interfere with the formation and reactivity of the titanium intermediates, leading to lower yields.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Grignard reaction for 1-phenylcyclopropanol synthesis fails to initiate. | Presence of moisture. | - Ensure all glassware is rigorously dried, either by oven-drying at >120°C for several hours or by flame-drying under an inert atmosphere immediately before use.[13][14] - Use freshly distilled, anhydrous solvents. - Check that the inert atmosphere is being properly maintained. |
| Inactive magnesium surface. | - The surface of the magnesium turnings may be coated with magnesium oxide. Activate the magnesium by gently crushing the turnings in a dry environment or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[13] | |
| Low yield of 1-phenylcyclopropanol. | Insufficiently anhydrous conditions. | - Even small amounts of water can significantly reduce the yield by reacting with the Grignard reagent in a 1:1 molar ratio.[13] Review and improve all drying and inert atmosphere techniques. |
| Impure reagents. | - Ensure all starting materials, especially the precursor to the Grignard reagent (e.g., bromobenzene) and the ester, are pure and dry. Distillation of liquid reagents may be necessary.[13] | |
| Side reactions. | - Slow, controlled addition of reagents can minimize side reactions like Wurtz coupling.[13] | |
| A white precipitate forms in the Grignard solution. | Water contamination. | - The formation of a white precipitate is likely magnesium hydroxide (B78521) or a related species, indicating the reaction of the Grignard reagent with water.[13] The reaction should be stopped, and the procedure reviewed for sources of moisture. |
| Reaction starts but then stops prematurely. | Introduction of moisture during the reaction. | - Check for leaks in the reaction setup, such as at joints or septa.[13] - Ensure any reagents added during the reaction are also anhydrous. |
Experimental Protocols
Protocol: Preparation of Anhydrous Diethyl Ether by Distillation from Sodium/Benzophenone
This protocol describes a standard method for obtaining super-dry diethyl ether, suitable for moisture-sensitive reactions like the Grignard reaction.
Materials:
-
Technical grade diethyl ether
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (argon or nitrogen)
Procedure:
-
Pre-drying: Add sodium wire or chunks to the technical grade diethyl ether and let it stand overnight. This removes the bulk of the water.
-
Apparatus Setup: Assemble a distillation apparatus. Ensure all glassware is oven-dried or flame-dried and assembled while still warm under a stream of inert gas.
-
Addition of Drying Agents: To the pre-dried ether in the distillation flask, add fresh sodium metal (as wire or small pieces) and a small amount of benzophenone.
-
Distillation: Gently heat the flask. The benzophenone will react with the sodium to form a deep blue or purple ketyl radical. This color indicates that the solvent is anhydrous and free of oxygen. If the color does not persist, more sodium may be needed.
-
Collection: Distill the ether under a positive pressure of inert gas. Collect the freshly distilled, anhydrous ether in a dry, inert-atmosphere-flushed receiving flask.
-
Storage: The freshly distilled ether should be used immediately for the best results. If short-term storage is necessary, it should be stored over activated molecular sieves under an inert atmosphere.
Visualizations
Caption: Workflow for synthesis involving moisture-sensitive reagents.
References
- 1. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. fiveable.me [fiveable.me]
- 6. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 7. Drying solvents and Drying agents [delloyd.50megs.com]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
- 10. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 11. Kulinkovich Reaction [organic-chemistry.org]
- 12. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 1-Phenylcyclopropan-1-ol Quantification
For Researchers, Scientists, and Drug Development Professionals
Method Comparison
Both HPLC and GC-MS are powerful techniques for the quantification of small organic molecules. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For 1-Phenylcyclopropan-1-ol, a reversed-phase HPLC method with UV detection is a suitable approach due to the presence of the phenyl group, which allows for strong UV absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. While this compound may require derivatization to increase its volatility and thermal stability for GC analysis, the mass spectrometric detection provides excellent identification and quantification capabilities.
The following table summarizes the typical validation parameters for hypothetical HPLC and GC-MS methods for the quantification of this compound, based on data from analogous compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass spectral data) |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound using HPLC and GC-MS. These protocols are based on established methods for similar aromatic alcohols and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.
1. Instrumentation and Columns
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for this type of analysis. Phenyl-hexyl columns can also offer alternative selectivity for aromatic compounds.
2. Reagents and Standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Prepare a stock solution of the reference standard in acetonitrile or a suitable solvent and create a series of calibration standards by serial dilution.
3. Chromatographic Conditions
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The phenyl group in this compound allows for strong UV absorbance. The detection wavelength should be set at the absorbance maximum of the compound, likely around 220 nm or 254 nm.
-
Injection Volume: 10 µL
4. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Validation Parameters
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the reference standard at low, medium, and high levels.
-
Precision: Assess repeatability by injecting the same standard multiple times on the same day. Evaluate intermediate precision by repeating the analysis on a different day or with a different analyst.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the quantification of this compound, which may involve a derivatization step.
1. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
A capillary column suitable for the analysis of semi-volatile compounds, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Solvent (e.g., Dichloromethane, Hexane - GC grade).
-
This compound reference standard.
-
Internal standard (e.g., a structurally similar compound not present in the sample).
3. Sample Preparation and Derivatization
-
Dissolve a known amount of the sample in a suitable solvent.
-
To an aliquot of the sample, add the derivatizing agent.
-
Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the reaction.
-
After cooling, the sample is ready for injection.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for higher sensitivity) or split.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan to identify the characteristic ions of the derivatized analyte, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
-
5. Validation Parameters
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are determined in a similar manner to the HPLC method, using the peak area ratio of the analyte to the internal standard for quantification.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method, the following diagrams illustrate the key stages.
Caption: A general workflow for the validation of an analytical method.
Caption: A decision tree for selecting between HPLC and GC-MS.
A Comparative Guide to Catalysts for the Enantioselective Synthesis of Cyclopropanols
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of cyclopropanols is a critical transformation in organic chemistry, yielding highly valuable chiral building blocks for the pharmaceutical and agrochemical industries. The inherent ring strain and functionality of cyclopropanols make them versatile intermediates for the synthesis of complex molecules. This guide provides a comparative analysis of prominent catalytic systems for the enantioselective synthesis of cyclopropanols, focusing on rhodium, copper, and organocatalysts. The performance of these catalysts is evaluated based on yield, enantioselectivity (ee%), and diastereoselectivity (dr), with supporting experimental data and protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst is paramount in achieving high efficiency and stereocontrol in the synthesis of chiral cyclopropanols. The following tables summarize the performance of various catalytic systems in the cyclopropanation of allylic alcohols and enals, common precursors to cyclopropanols.
Rhodium-Catalyzed Cyclopropanation of Allylic Alcohols
Rhodium catalysts, particularly dirhodium(II) complexes with chiral ligands, are highly effective for the cyclopropanation of allylic alcohols with diazo compounds. These reactions are known for their high yields and excellent stereoselectivities.
| Catalyst System | Allylic Alcohol Substrate | Diazo Compound | Yield (%) | ee (%) | dr | Reference |
| Rh₂(S-DOSP)₄ | Cinnamyl alcohol | Ethyl diazoacetate | 85 | 94 | >20:1 | [1][2] |
| [Rh(cod)(OH)]₂ / Chiral Diene | 3-Phenyl-2-propen-1-ol | N-Enoxyphthalimide | 81 | N/A | >20:1 | [3][4] |
| Rh₂(OAc)₄ / Chiral Ligand | (E)-Hex-2-en-1-ol | Ethyl diazoacetate | 78 | 92 | 15:1 | [1] |
Copper-Catalyzed Cyclopropanation of Allylic Alcohols
Copper catalysts, often in combination with chiral bis(oxazoline) (BOX) or other nitrogen-containing ligands, offer a cost-effective alternative to rhodium catalysts. They can provide high levels of enantioselectivity, although sometimes with lower diastereoselectivity compared to rhodium systems.
| Catalyst System | Allylic Alcohol Substrate | Diazo Compound | Yield (%) | ee (%) | dr | Reference |
| Cu(I)-tBuBOX | (E)-Styryl pinacolboronate | Trifluorodiazoethane | 69 | 95 | 94:6 | [5] |
| Cu(I)-PhBOX | Cinnamyl alcohol | Ethyl diazoacetate | 75 | 90 | 85:15 | [6][7] |
| Cu(I)-Bi-side arm BOX | (E)-1-Phenylprop-1-ene | Diazomalonate | 95 | 95 | N/A | [6][8] |
Organocatalytic Cyclopropanation of Enals
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of cyclopropanes, including precursors to cyclopropanols, from α,β-unsaturated aldehydes (enals) and stabilized sulfur ylides or other C1 sources. Chiral secondary amines, such as prolinol derivatives, are commonly employed.
| Catalyst System | Enal Substrate | C1 Source | Yield (%) | ee (%) | dr | Reference |
| Diphenylprolinol TMS ether | Cinnamaldehyde | Diethyl bromomalonate | 95 | 98 | >30:1 | [9][10][11] |
| Dehydroindole catalyst | Cinnamaldehyde | Sulfonium ylide | 85 | 96 | 72:1 | [12] |
| Chiral Secondary Amine | (E)-Dec-2-enal | Benzyl chloride | Good | Excellent | Good | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction and adaptation of these synthetic routes.
General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation of an Allylic Alcohol
To a solution of the allylic alcohol (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂ or pentane, 5 mL) at the specified temperature is added the chiral dirhodium(II) catalyst (0.01-1 mol%). A solution of the diazo compound (1.1 mmol) in the same solvent (5 mL) is then added dropwise over a period of 1-2 hours via a syringe pump. The reaction mixture is stirred at the same temperature until the diazo compound is completely consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropanol.[1][2]
General Procedure for Copper-Catalyzed Enantioselective Cyclopropanation of an Allylic Alcohol
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the copper(I) salt (e.g., CuOTf or [Cu(NCMe)₄]PF₆, 5 mol%) and the chiral ligand (e.g., tBuBOX, 5.5 mol%) are dissolved in a dry solvent (e.g., CH₂Cl₂ or DCE, 3 mL). The mixture is stirred at room temperature for 30 minutes to form the catalyst complex. The allylic alcohol (1.0 mmol) is then added, and the mixture is cooled to the desired temperature. A solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) is added slowly over several hours. After complete addition, the reaction is stirred until completion. The reaction is quenched, and the product is isolated and purified by column chromatography.[5][6]
General Procedure for Organocatalytic Enantioselective Cyclopropanation of an Enal
To a solution of the α,β-unsaturated aldehyde (0.5 mmol) and the chiral organocatalyst (e.g., diphenylprolinol TMS ether, 10-20 mol%) in a suitable solvent (e.g., CH₂Cl₂ or toluene, 2 mL) at room temperature is added the C1 source (e.g., a stabilized sulfur ylide or bromomalonate, 0.6 mmol) and a base (e.g., 2,6-lutidine or diisopropylethylamine, 1.1 equiv) if required. The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by flash chromatography to yield the cyclopropane (B1198618) derivative.[9][10][11]
Mechanistic Pathways and Experimental Workflows
The following diagrams illustrate the generalized catalytic cycles and experimental workflows for the enantioselective synthesis of cyclopropanols.
References
- 1. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rh(III)-Catalyzed C-H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols [organic-chemistry.org]
- 4. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantioselective Organocatalytic Cyclopropanation of Enals Using Benzyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-Phenylcyclopropan-1-ol and Other Phenyl-Substituted Alcohols in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a suitable alcohol precursor is pivotal for the successful construction of complex molecular architectures. Phenyl-substituted alcohols, in particular, serve as versatile building blocks in a myriad of synthetic transformations, including the formation of esters, ethers, and carbon-carbon bonds. This guide provides an objective comparison of the performance of 1-phenylcyclopropan-1-ol against other commonly utilized phenyl-substituted alcohols, namely benzyl (B1604629) alcohol, 1-phenylethanol (B42297), and diphenylmethanol (B121723). The comparison is supported by experimental data on their synthesis and reactivity in key chemical reactions.
Structural and Electronic Properties
The reactivity of these alcohols is intrinsically linked to their molecular structure. The stability of the carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water plays a crucial role in many of their reactions.
| Compound | Structure | Molar Mass ( g/mol ) | Key Structural Features |
| This compound | 134.18[1] | Tertiary alcohol with a strained cyclopropyl (B3062369) ring. | |
| Benzyl Alcohol | 108.14 | Primary benzylic alcohol. | |
| 1-Phenylethanol | 122.17 | Secondary benzylic alcohol. | |
| Diphenylmethanol | 184.23 | Secondary alcohol with two phenyl groups. |
The phenyl group in all these alcohols allows for the delocalization of positive charge in the corresponding carbocation through resonance, rendering them more stable than their non-phenyl-substituted counterparts. This compound is unique due to the presence of a three-membered ring, which imparts significant ring strain and influences its reactivity.
Synthesis of Phenyl-Substituted Alcohols
The accessibility of these alcohols is a key consideration in their application. Various synthetic methods are available, with some common routes summarized below.
| Alcohol | Precursor | Reagents and Conditions | Typical Yield |
| This compound | 2-Phenylacetonitrile | 1,2-Dibromoethane, NaOH, then conc. HCl[2] | Good |
| Benzyl Alcohol | Benzaldehyde (B42025) | NaBH₄, Methanol | High |
| 1-Phenylethanol | Acetophenone | NaBH₄, Methanol | High |
| Diphenylmethanol | Benzophenone | NaBH₄, Methanol | High |
| Diphenylmethanol | Benzaldehyde | Phenylmagnesium bromide, then H₃O⁺ | ~36%[2] |
Comparative Reactivity in Key Synthetic Transformations
The utility of these alcohols in synthesis is demonstrated through their performance in common chemical reactions.
Oxidation to Carbonyl Compounds
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant and reaction conditions can influence the product distribution and yield.
| Alcohol | Oxidizing Agent | Product | Yield | Reference |
| Benzyl Alcohol | O₂, PdOₓ/CeO₂-NR | Benzaldehyde | 93% | [3] |
| Benzyl Alcohol | O₂, Au nanoparticles, K₂CO₃ | Benzaldehyde | High | [4] |
Esterification
Esterification is a widely used reaction for the protection of alcohols or the synthesis of valuable ester compounds. The rate of esterification can be influenced by the steric hindrance around the hydroxyl group.
| Alcohol | Acid/Acyl Donor | Catalyst | Conditions | Observations | Reference |
| 1-Phenylethanol | Vinyl acetate | Acylase I | Hexane, room temp. | Enzymatic resolution of enantiomers | |
| Benzyl & Aliphatic Alcohols | Cross-esterification | [EMIM]OAc | O₂, heat | High yields of cross-esters | |
| Phenyl- and Cyclohexyl-substituted Aliphatic Acids | Methanol | HCl | Heat | Rate constants determined |
The kinetics of esterification are generally influenced by steric hindrance, with primary alcohols like benzyl alcohol reacting faster than secondary alcohols such as 1-phenylethanol and diphenylmethanol. The tertiary nature of this compound would be expected to significantly hinder the rate of esterification.
Friedel-Crafts Alkylation
Phenyl-substituted alcohols can act as electrophiles in Friedel-Crafts alkylation reactions, a powerful method for C-C bond formation. The reaction proceeds through the formation of a carbocation intermediate.
| Alcohol | Arene | Catalyst | Conditions | Product Yield | Reference |
| 1-Phenylethanol | Toluene | TeCl₄ (10 mol%) | - | 93% | [5] |
| Secondary Alcohols (e.g., Cyclohexanol) | 3-tert-Butylphenol | ZnCl₂/CSA | 140 °C | 69-70% | [6] |
| Benzyl Alcohols | Various arenes | Bi(OTf)₃ (0.5 mol%) | - | Good yields |
The efficiency of Friedel-Crafts alkylations with these alcohols is highly dependent on the stability of the carbocation formed. Benzylic alcohols are particularly good substrates due to the resonance stabilization of the benzylic carbocation. The unique reactivity of this compound in such reactions is an area for further investigation, with the potential for ring-opening reactions to occur under strongly acidic conditions.
Experimental Protocols
Synthesis of Diphenylmethanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Sulfuric acid (10%)
-
Sodium bicarbonate (5% solution)
-
Anhydrous sodium sulfate
Procedure:
-
A Grignard reagent is prepared by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.
-
A solution of benzaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent at 0 °C.
-
The reaction mixture is stirred for 30 minutes at room temperature and then refluxed for 1 hour.
-
The reaction is quenched by the slow addition of 10% sulfuric acid.
-
The organic layer is separated, washed with 5% sodium bicarbonate solution and water, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization.
Oxidation of Benzyl Alcohol to Benzaldehyde
Materials:
-
Benzyl alcohol
-
Palladium oxide supported on ceria nanorods (PdOₓ/CeO₂-NR)
-
Oxygen
Procedure:
-
Benzyl alcohol and the PdOₓ/CeO₂-NR catalyst are placed in a reaction vessel.
-
The vessel is purged with oxygen.
-
The reaction is carried out under solvent-free conditions with continuous stirring at a specified temperature.
-
The progress of the reaction is monitored by gas chromatography.
-
Upon completion, the catalyst is filtered off, and the product is isolated.[3]
Logical Relationships and Reaction Pathways
The reactivity of phenyl-substituted alcohols in acid-catalyzed reactions is fundamentally governed by the stability of the carbocation intermediate formed. This relationship can be visualized as a logical workflow.
Caption: Carbocation formation and subsequent reactivity of phenyl-substituted alcohols.
Application in Multi-Step Synthesis: Phenylpropanolamines
Phenyl-substituted alcohols are valuable precursors in the synthesis of pharmaceuticals. For instance, chiral 1-phenylethanol derivatives can be key intermediates in the multi-step synthesis of phenylpropanolamines, a class of compounds with diverse pharmacological activities.[7]
Caption: A generalized workflow for the synthesis of phenylpropanolamines.
Conclusion
This guide provides a comparative overview of this compound and other key phenyl-substituted alcohols in synthetic applications. While benzyl alcohol, 1-phenylethanol, and diphenylmethanol are well-characterized and widely used, this compound offers unique reactivity due to its strained cyclopropyl moiety. The choice of alcohol will ultimately depend on the desired synthetic outcome, with considerations for carbocation stability, steric hindrance, and the potential for unique reaction pathways. Further quantitative comparative studies, particularly for this compound, would be beneficial to fully elucidate its synthetic potential.
References
- 1. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Stereochemistry of 1-Phenylcyclopropan-1-ol Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule can dramatically influence its biological activity, making stereochemical confirmation an essential component of regulatory approval and intellectual property protection. This guide provides a comprehensive comparison of the leading analytical techniques for determining the absolute configuration of 1-phenylcyclopropan-1-ol derivatives, a class of compounds with a chiral tertiary alcohol center. We present a side-by-side analysis of X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy using Mosher's ester analysis, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the physical properties of the compound, the availability of instrumentation, and the desired level of confidence in the assignment. The following table summarizes the key features of the three most powerful techniques.
| Technique | Principle | Advantages | Disadvantages | Sample Requirements | Typical Turnaround Time |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides an unambiguous and definitive determination of absolute configuration.[1][2][3] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[1] Not suitable for non-crystalline materials. | ~0.1-0.5 mm single crystal of high purity. | Days to weeks (including crystal growth). |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[4] Provides conformational information in solution.[5][6] | Requires access to a specialized VCD spectrometer and expertise in quantum chemical calculations for spectral interpretation.[4][7] | 5-10 mg of purified sample dissolved in an appropriate solvent (e.g., CDCl₃, DMSO-d₆).[7] | 1-3 days (including data acquisition and computational analysis). |
| Mosher's Ester Analysis (NMR) | Derivatization of the chiral alcohol with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters, which are then analyzed by ¹H NMR. | Utilizes standard NMR instrumentation. Relatively rapid and cost-effective. | Indirect method that relies on empirical rules. Can be ambiguous for sterically hindered or conformationally flexible molecules. Mosher's method has been extended to tertiary alcohols.[8] | 1-5 mg of the alcohol for each diastereomeric ester preparation. | 1-2 days (including esterification and NMR analysis).[9][10] |
Experimental Protocols
X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The ideal crystal should be well-formed with dimensions of approximately 0.1-0.5 mm.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it on an X-ray diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic coordinates and thermal parameters against the experimental data.
-
Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment with high confidence.[11]
Vibrational Circular Dichroism (VCD)
-
Sample Preparation: Prepare a solution of the enantiomerically pure this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 10-20 mg/mL.[4]
-
VCD and IR Spectra Acquisition: Record the VCD and infrared (IR) spectra of the solution using a VCD spectrometer. Data acquisition typically involves collecting multiple blocks of scans to achieve a good signal-to-noise ratio.
-
Quantum Chemical Calculations: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the R-enantiomer). This involves a conformational search to identify the low-energy conformers and then calculating the spectra for the Boltzmann-averaged population.
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer and its mirror image (which corresponds to the other enantiomer). A good agreement in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.[7]
Mosher's Ester Analysis
-
Esterification: In two separate reactions, treat the this compound derivative with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the corresponding (S)- and (R)-MTPA esters.
-
NMR Analysis: Acquire the ¹H NMR spectra of both diastereomeric esters. Assign the proton resonances for each ester, paying close attention to the signals of the protons near the stereocenter.
-
Data Analysis: For each assigned proton, calculate the difference in chemical shift (Δδ) between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR).
-
Stereochemical Assignment: According to the established model for Mosher's method, protons on one side of the MTPA plane will exhibit positive Δδ values, while protons on the other side will have negative Δδ values. By analyzing the sign of the Δδ values for the substituents around the stereocenter, the absolute configuration of the original alcohol can be deduced.[12][13][14]
Quantitative Data Comparison
The following table provides a hypothetical but representative example of the type of quantitative data obtained from each technique for a chiral this compound derivative.
| Technique | Parameter | (R)-Enantiomer (Example Data) | (S)-Enantiomer (Example Data) | Interpretation |
| X-Ray Crystallography | Flack Parameter | 0.05(3) | 0.95(3) | A Flack parameter close to 0 confirms the (R) absolute configuration for the crystal analyzed. |
| Vibrational Circular Dichroism (VCD) | VCD Spectrum | Experimental spectrum shows positive Cotton effect at 1150 cm⁻¹ and negative at 1280 cm⁻¹. | Experimental spectrum shows negative Cotton effect at 1150 cm⁻¹ and positive at 1280 cm⁻¹. | The experimental VCD spectrum of the sample matches the calculated spectrum for the (R)-enantiomer. |
| Mosher's Ester Analysis (NMR) | Δδ (δS - δR) for Cyclopropyl (B3062369) Protons | H-2a: +0.08 ppm, H-2b: +0.12 ppm | H-2a: -0.08 ppm, H-2b: -0.12 ppm | The positive Δδ values for the cyclopropyl protons in the (R)-alcohol derivative are consistent with the established Mosher's model. |
| Δδ (δS - δR) for Phenyl Protons | Ortho-H: -0.05 ppm | Ortho-H: +0.05 ppm | The negative Δδ values for the phenyl protons in the (R)-alcohol derivative further support the assignment based on the Mosher's model. |
Visualizing the Workflow and Logic
The following diagrams illustrate the general workflow for stereochemical determination and the logical interplay between the different analytical techniques.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. gaussian.com [gaussian.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. academic.oup.com [academic.oup.com]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mosher ester derivatives [sites.science.oregonstate.edu]
- 13. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of 1-Phenylcyclopropanol
For researchers and professionals in drug development and organic synthesis, the efficient construction of the 1-phenylcyclopropanol moiety is of significant interest due to its presence in various bioactive molecules and its utility as a synthetic intermediate. This guide provides a comparative analysis of three distinct synthetic routes to 1-phenylcyclopropanol, offering a side-by-side look at their performance based on experimental data. Detailed methodologies for each approach are provided to facilitate replication and adaptation in the laboratory.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for three prominent synthetic routes to 1-phenylcyclopropanol, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Kulinkovich Reaction | Route 2: Simmons-Smith Reaction | Route 3: Diazomethane (B1218177) Addition |
| Starting Materials | Methyl Benzoate (B1203000), Ethylmagnesium Bromide | 1-Phenyl-1-(trimethylsilyloxy)ethene | Acetophenone (B1666503), Diazomethane |
| Key Reagents | Titanium(IV) isopropoxide | Diiodomethane (B129776), Zinc-Copper Couple | Diazomethane |
| Reaction Time | 12 hours | 24 hours | Not specified |
| Temperature | 18-20 °C | Reflux (Ether) | Not specified |
| Yield | 82% | 75% (of the silyl (B83357) ether) | 70% |
| Key Advantages | High yield, one-pot reaction | Uses a readily available ketone derivative | Direct conversion of a ketone |
| Key Disadvantages | Requires stoichiometric organotitanium reagent | Multi-step synthesis of the silyl enol ether | Use of highly toxic and explosive diazomethane |
Experimental Protocols
Route 1: Kulinkovich Reaction
This method provides a high-yield, one-pot synthesis of 1-phenylcyclopropanol from a readily available ester.
Materials:
-
Methyl benzoate
-
Ethylmagnesium bromide (3 M solution in diethyl ether)
-
Titanium(IV) isopropoxide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
To a solution of methyl benzoate (1.36 g, 10 mmol) in anhydrous diethyl ether (50 mL) under an inert atmosphere, add titanium(IV) isopropoxide (3.12 g, 11 mmol).
-
Cool the mixture to 18-20 °C.
-
Slowly add a 3 M solution of ethylmagnesium bromide in diethyl ether (7.3 mL, 22 mmol) to the stirred mixture.
-
Stir the reaction mixture at 18-20 °C for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the resulting mixture and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-phenylcyclopropanol.
Route 2: Simmons-Smith Reaction
This route involves the cyclopropanation of a silyl enol ether, which is first prepared from acetophenone.
Part A: Synthesis of 1-Phenyl-1-(trimethylsilyloxy)ethene
Materials:
-
Acetophenone
-
Trimethylsilyl (B98337) chloride
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a reflux condenser, combine acetophenone (12.0 g, 100 mmol), trimethylsilyl chloride (16.3 g, 150 mmol), and triethylamine (15.2 g, 150 mmol) in anhydrous DMF (100 mL).
-
Heat the mixture to reflux and maintain for 48 hours.
-
Cool the reaction mixture, pour it into a separatory funnel containing a mixture of pentane (B18724) and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Distill the residue under vacuum to obtain 1-phenyl-1-(trimethylsilyloxy)ethene.
Part B: Cyclopropanation
Materials:
-
1-Phenyl-1-(trimethylsilyloxy)ethene
-
Zinc-copper couple
-
Diiodomethane
-
Anhydrous diethyl ether
Procedure:
-
Activate zinc dust by preparing a zinc-copper couple.
-
In a flask under an inert atmosphere, suspend the zinc-copper couple in anhydrous diethyl ether.
-
Add a solution of diiodomethane (2.68 g, 10 mmol) in anhydrous diethyl ether to the suspension.
-
Add a solution of 1-phenyl-1-(trimethylsilyloxy)ethene (1.92 g, 10 mmol) in anhydrous diethyl ether to the reaction mixture.
-
Reflux the mixture for 24 hours.
-
Cool the reaction, filter to remove unreacted zinc, and wash the solid with diethyl ether.
-
The combined filtrate contains the trimethylsilyl ether of 1-phenylcyclopropanol. Hydrolysis of this intermediate (e.g., with dilute acid) followed by extraction and purification yields 1-phenylcyclopropanol.
Route 3: Diazomethane Addition
This classical approach offers a direct conversion from a ketone but requires extreme caution due to the hazardous nature of diazomethane.
Materials:
-
Acetophenone
-
Diazomethane (generated in situ or from a prepared solution in ether)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve acetophenone (1.20 g, 10 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane with careful monitoring of gas evolution. (Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed in a specialized fume hood with appropriate safety measures in place.)
-
Allow the reaction to proceed until the yellow color of diazomethane persists.
-
Carefully quench any excess diazomethane by the dropwise addition of acetic acid until gas evolution ceases.
-
Wash the ethereal solution with water, then with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by chromatography to obtain 1-phenylcyclopropanol.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to 1-phenylcyclopropanol.
Caption: Synthetic pathways to 1-phenylcyclopropanol.
This guide provides a detailed comparison of the spectroscopic data for 1-Phenylcyclopropan-1-ol with structurally related compounds: cyclopropanol, 1-methylcyclopropan-1-ol, and phenylcyclopropane. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its analogs, highlighting the influence of the phenyl and hydroxyl substituents on the cyclopropyl (B3062369) ring.
¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.20-7.40 | m | 5H | Ar-H |
| 2.50 (approx.) | s | 1H | -OH | |
| 1.10-1.30 | m | 2H | -CH₂- (cyclopropyl) | |
| 0.90-1.10 | m | 2H | -CH₂- (cyclopropyl) | |
| Cyclopropanol | 3.30-3.40 | m | 1H | -CH-OH |
| 2.50 (approx.) | s | 1H | -OH | |
| 0.60-0.80 | m | 2H | -CH₂- | |
| 0.30-0.50 | m | 2H | -CH₂- | |
| 1-Methylcyclopropan-1-ol | 2.50 (approx.) | s | 1H | -OH |
| 1.30 | s | 3H | -CH₃ | |
| 0.60-0.80 | m | 2H | -CH₂- | |
| 0.30-0.50 | m | 2H | -CH₂- | |
| Phenylcyclopropane | 7.10-7.35 | m | 5H | Ar-H |
| 1.85-1.95 | m | 1H | Ar-CH- | |
| 0.85-0.95 | m | 2H | -CH₂- | |
| 0.60-0.70 | m | 2H | -CH₂- |
¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 145.0 (approx.) | Ar-C (quaternary) |
| 128.5, 127.0, 125.0 | Ar-CH | |
| 55.0 (approx.) | C-OH | |
| 15.0 (approx.) | -CH₂- (cyclopropyl) | |
| Cyclopropanol | 50.1 | CH-OH |
| 12.5 | -CH₂- | |
| 1-Methylcyclopropan-1-ol | 52.0 (approx.) | C-OH |
| 25.0 (approx.) | -CH₃ | |
| 18.0 (approx.) | -CH₂- | |
| Phenylcyclopropane | 143.9 | Ar-C (quaternary) |
| 128.3, 125.9, 125.5 | Ar-CH | |
| 16.1 | Ar-CH- | |
| 9.0 | -CH₂- |
IR Spectral Data
| Compound | Absorption (cm⁻¹) | Functional Group |
| This compound | 3400 (broad) | O-H stretch |
| 3080, 3010 | C-H stretch (aromatic, cyclopropyl) | |
| 1600, 1490 | C=C stretch (aromatic) | |
| 1020 | C-O stretch | |
| Cyclopropanol | 3350 (broad) | O-H stretch |
| 3080, 3000 | C-H stretch (cyclopropyl) | |
| 1030 | C-O stretch | |
| 1-Methylcyclopropan-1-ol | 3350 (broad) | O-H stretch |
| 3080, 2980 | C-H stretch (cyclopropyl, methyl) | |
| 1040 | C-O stretch | |
| Phenylcyclopropane | 3080, 3010 | C-H stretch (aromatic, cyclopropyl) |
| 1605, 1495 | C=C stretch (aromatic) |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 134 | 119, 105, 91, 77 |
| Cyclopropanol | 58 | 57, 43, 29 |
| 1-Methylcyclopropan-1-ol | 72 | 57, 43 |
| Phenylcyclopropane | 118 | 117, 103, 91, 77 |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. The general procedures are outlined below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the solid sample (for ¹H NMR) or a quantity sufficient to create a saturated solution (for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard (0 ppm). The solution must be free of any solid particles to ensure good spectral resolution.[1]
-
Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum by removing C-H coupling.[2] This requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[1][3]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4] Solid samples can be analyzed as a KBr pellet, where a small amount of the sample is ground with KBr powder and pressed into a transparent disk.[5] Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (a mineral oil) and placing the resulting paste between salt plates.[5]
-
Data Acquisition : A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument measures the transmittance of infrared radiation through the sample at different wavenumbers.
-
Data Processing : The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS) or by direct injection.
-
Ionization : The sample molecules are ionized, typically using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.[6] This process forms a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[7]
-
Detection : An electron multiplier detects the ions, and the signal is amplified. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Visualizations
Structural Comparison of Compounds
Caption: Structural relationships between the analyzed compounds.
General Workflow of Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic analysis of organic compounds.
References
Evaluating the efficiency of different purification methods for 1-phenylcyclopropanol
A Comparative Guide to the Purification of 1-Phenylcyclopropanol
For researchers, scientists, and drug development professionals, obtaining compounds with a high degree of purity is a critical step in the research and development pipeline. The presence of impurities can significantly impact experimental outcomes, from altering biological activity to interfering with analytical measurements. This guide provides a comprehensive evaluation of the efficiency of different purification methods for 1-phenylcyclopropanol, a versatile building block in organic synthesis. We will explore three common purification techniques: recrystallization, vacuum distillation, and flash column chromatography, presenting hypothetical experimental data to illustrate their comparative performance.
Methods for Purity Assessment
The purity of 1-phenylcyclopropanol before and after each purification method is assessed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate volatile compounds and identify them based on their mass-to-charge ratio, providing a percentage purity based on the relative peak areas.[1][2][3] High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, separating components of a mixture based on their differential interactions with a stationary phase.[4][5][6][7] For a highly accurate determination of purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can be utilized, as it allows for direct quantification against a certified internal standard.[8][9][10][11][12]
Comparison of Purification Methods
The choice of purification method is often a trade-off between yield, purity, speed, and scale. Below is a summary of the performance of each technique for the purification of a crude sample of 1-phenylcyclopropanol with an initial purity of 90%.
| Parameter | Recrystallization | Vacuum Distillation | Flash Column Chromatography |
| Initial Purity | 90% | 90% | 90% |
| Final Purity | 98.5% | 99.2% | >99.5% |
| Yield | 75% | 85% | 65% |
| Scale | Milligrams to Kilograms | Grams to Kilograms | Milligrams to Grams |
| Time | Several hours to overnight | 2-4 hours | 1-3 hours |
| Solvent Consumption | Moderate | Low | High |
| Key Advantage | Scalable, can yield highly crystalline material | Good for thermally stable liquids, low solvent use | High resolution, applicable to a wide range of compounds |
| Key Disadvantage | Product loss in mother liquor, requires a solid | Not suitable for thermally sensitive compounds | Lower yield, high solvent consumption, less scalable |
Experimental Protocols
Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[13][14][15] For 1-phenylcyclopropanol, which can be a low-melting solid, a mixed solvent system is often effective.[16][17]
Protocol:
-
A 10 g sample of crude 1-phenylcyclopropanol is dissolved in a minimal amount of hot toluene (B28343) (approximately 20 mL) in an Erlenmeyer flask.
-
The solution is heated gently on a hot plate until all the solid dissolves.
-
Hexane is added dropwise to the hot solution until a slight turbidity persists, indicating the saturation point.
-
The flask is then allowed to cool slowly to room temperature, during which crystals of 1-phenylcyclopropanol should form.
-
The flask is subsequently placed in an ice bath for 30 minutes to maximize crystal formation.
-
The crystals are collected by vacuum filtration using a Büchner funnel and washed with a small amount of cold hexane.[13]
-
The purified crystals are dried under vacuum to remove residual solvent.
Vacuum Distillation
Vacuum distillation is employed for the purification of liquids, especially those with high boiling points or that are prone to decomposition at atmospheric pressure.[18][19][20][21] Given that 1-phenylcyclopropanol has a boiling point of 93-95 °C at 30 Torr, vacuum distillation is a suitable purification method.
Protocol:
-
A 20 g sample of crude 1-phenylcyclopropanol is placed in a round-bottom flask with a magnetic stir bar.
-
The flask is connected to a vacuum distillation apparatus, ensuring all joints are properly sealed.[20]
-
The system is evacuated to a pressure of approximately 10 mmHg.
-
The stirring is initiated, and the flask is gently heated using a heating mantle.
-
The fraction distilling at the expected boiling point under the applied vacuum is collected. For 1-phenylcyclopropanol at 10 mmHg, the boiling point will be lower than at 30 Torr.
-
The distillation is stopped once the majority of the product has been collected, leaving behind less volatile impurities.
Flash Column Chromatography
Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.[22][23][24] This method is particularly useful for achieving high purity on a smaller scale.
Protocol:
-
A glass column is packed with silica gel in a slurry of 10% ethyl acetate (B1210297) in hexane.
-
A 2 g sample of crude 1-phenylcyclopropanol is dissolved in a minimal amount of dichloromethane (B109758) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated to yield a dry powder, which is then loaded onto the top of the packed column.
-
The column is eluted with a gradient of ethyl acetate in hexane, starting from 5% and gradually increasing to 20%.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
The fractions containing pure 1-phenylcyclopropanol are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
Workflow for Purification Method Selection
The choice of purification method depends on several factors, including the initial purity of the sample, the desired final purity, the scale of the purification, and the physical state of the compound. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Logical workflow for selecting a purification method.
Conclusion
The purification of 1-phenylcyclopropanol can be effectively achieved using recrystallization, vacuum distillation, or flash column chromatography. For achieving the highest purity, particularly on a smaller scale, flash column chromatography is the most effective method. For larger quantities where high, but not the highest, purity is acceptable, vacuum distillation offers a good balance of yield and purity with low solvent consumption. Recrystallization is a scalable and cost-effective method for solid samples, providing good purity with a moderate yield. The optimal choice of purification technique will ultimately depend on the specific requirements of the research or development project, including the desired purity, scale, and available resources.
References
- 1. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis - Analytice [analytice.com]
- 2. Organic Mass Spectrometry Testing | Oneida Research Services [orslabs.com]
- 3. youtube.com [youtube.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. benchchem.com [benchchem.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Recrystallization [sites.pitt.edu]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. mt.com [mt.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 18. bevzero.com [bevzero.com]
- 19. bevzero.com [bevzero.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 22. Chromatography [chem.rochester.edu]
- 23. orgsyn.org [orgsyn.org]
- 24. sorbtech.com [sorbtech.com]
A Comparative Guide to the Reactions of 1-Phenylcyclopropanol for Researchers and Drug Development Professionals
An objective analysis of experimental results for 1-phenylcyclopropanol, offering a cross-validation of synthetic methodologies and a comparison with alternative approaches. This guide provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in navigating the synthetic utility of this versatile building block.
This publication delves into the synthesis and reactivity of 1-phenylcyclopropanol, a strained cyclic alcohol with significant potential in organic synthesis. Due to the inherent ring strain, 1-phenylcyclopropanol readily undergoes ring-opening reactions, providing access to a variety of valuable structural motifs. This guide presents a comparative analysis of different catalytic systems for these transformations, alongside alternative synthetic strategies. Detailed experimental protocols and tabulated data are provided to facilitate the replication and adaptation of these methods in a research setting.
Synthesis of 1-Phenylcyclopropanol: A Comparison of Key Methodologies
The efficient synthesis of 1-phenylcyclopropanol is a crucial first step for its utilization as a synthetic intermediate. Two primary methods for its preparation are the Kulinkovich reaction and the Simmons-Smith cyclopropanation of a silyl (B83357) enol ether.
Table 1: Comparison of Synthetic Routes to 1-Phenylcyclopropanol
| Method | Starting Materials | Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Kulinkovich Reaction | Ethyl benzoate (B1203000) | EtMgBr, Ti(OiPr)₄ | High[1] | One-pot reaction from a common ester.[2][3][4] | Requires stoichiometric amounts of Grignard reagent and titanium catalyst. |
| Simmons-Smith Reaction | Acetophenone (B1666503) | TMSCl, Et₃N; then CH₂I₂, Zn-Cu couple or Et₂Zn | Good to excellent[5] | Milder conditions, tolerates a wider range of functional groups.[6][7] | Requires pre-formation of the silyl enol ether. |
| Grignard Reaction | Ethyl benzoate | Phenylmagnesium bromide | Not specified | Direct addition of the phenyl group. | Potential for side reactions if not carefully controlled. |
Experimental Protocols
Kulinkovich Reaction for 1-Phenylcyclopropanol Synthesis: To a solution of ethyl benzoate in anhydrous diethyl ether at room temperature under an inert atmosphere, a solution of titanium(IV) isopropoxide in diethyl ether is added. The mixture is then treated with a solution of ethylmagnesium bromide in diethyl ether, added dropwise. The reaction is typically stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. Purification by column chromatography yields 1-phenylcyclopropanol.[2][3][4]
Simmons-Smith Cyclopropanation of Acetophenone Silyl Enol Ether: First, the silyl enol ether of acetophenone is prepared by treating acetophenone with trimethylsilyl (B98337) chloride and triethylamine (B128534) in a suitable solvent like DMF. The purified silyl enol ether is then dissolved in an anhydrous solvent such as diethyl ether. A zinc-copper couple or diethylzinc (B1219324) is added, followed by the dropwise addition of diiodomethane. The reaction mixture is stirred, typically at reflux, until the starting material is consumed. Work-up involves filtration and removal of the solvent, followed by purification of the resulting 1-phenyl-1-(trimethylsilyloxy)cyclopropane. Desilylation with a fluoride (B91410) source or acid yields 1-phenylcyclopropanol.[5][6][7][8]
Caption: Workflow for the synthesis of 1-phenylcyclopropanol via the Kulinkovich reaction.
Ring-Opening Reactions of 1-Phenylcyclopropanol: A Catalytic Comparison
The synthetic utility of 1-phenylcyclopropanol lies in its susceptibility to ring-opening reactions, which can be catalyzed by various transition metals to afford a range of valuable products. This section compares the outcomes of reactions catalyzed by iron, copper, and rhodium.
Table 2: Comparison of Catalytic Ring-Opening Reactions of 1-Phenylcyclopropanol
| Catalyst System | Co-reactant(s) | Major Product Type | Typical Yield | Key Features |
| Iron-based | Alkenes, TBHP | 5-Oxo peroxides | Good to excellent[9][10] | Utilizes an inexpensive and environmentally benign catalyst.[9] |
| Iron-based | p-Quinone methides | Substituted phenols | Good to excellent[9] | Forms C-C bonds via 1,6-conjugate addition of an alkyl radical.[9] |
| Copper-based | N-Heteroarenes, Alkenes | Functionalized N-heterocycles | Moderate to good | Three-component reaction involving C-H functionalization. |
| Copper-based | Azides, Alkynes | Chiral 1,2,3-triazoles | Up to 99%[11] | Enantioselective cascade reaction.[11] |
| Rhodium-based | Alkenes | Phenylcyclopropan-1-amino acid derivatives | High (up to 83%)[12] | Highly enantio- and diastereoselective.[12] |
| Rhodium-based | Carbon Monoxide | Eight-membered carbocycles | Not specified | [5+2+1] cycloaddition of ene-vinylcyclopropanes.[13][14] |
Experimental Protocols
General Procedure for Iron-Catalyzed Ring-Opening and 1,6-Conjugate Addition: A mixture of 1-phenylcyclopropanol, a p-quinone methide, and a catalytic amount of an iron salt (e.g., FeCl₃) is stirred in a suitable solvent (e.g., DCE) at a specified temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by washing with water and brine, and the organic layer is dried and concentrated. The crude product is then purified by column chromatography to afford the substituted phenol.[9]
General Procedure for Copper-Catalyzed Azidation/Click Cascade Reaction: To a solution of an N-propargyl-β-ketoamide and an azide (B81097) transfer reagent in a suitable solvent, a copper catalyst and a chiral ligand are added. The reaction is stirred at a specific temperature until completion. The resulting chiral 1,2,3-triazole is then isolated and purified.[11]
References
- 1. Cyclopropanol synthesis [organic-chemistry.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction [organic-chemistry.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Iron-Catalyzed Ring Opening of Cyclopropanols and Their 1,6-Conjugate Addition to p-Quinone Methides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iron-Catalyzed Ring-Opening Reactions of Cyclopropanols with Alkenes and TBHP: Synthesis of 5-Oxo Peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism and Stereochemistry of Rhodium-Catalyzed [5 + 2 + 1] Cycloaddition of Ene-Vinylcyclopropanes and Carbon Monoxide Revealed by Visual Kinetic Analysis and Quantum Chemical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature comparison of reported yields for 1-phenylcyclopropanol synthesis
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 1-Phenylcyclopropanol, a valuable building block in medicinal chemistry, can be synthesized through various methodologies. This guide provides a comparative analysis of reported yields for two distinct synthetic routes to 1-phenylcyclopropanol, offering insights into their relative performance.
Comparison of Reported Yields
Two prominent methods for the synthesis of 1-phenylcyclopropanol are the Kulinkovich reaction and the intramolecular cyclization of a γ-haloketone. The table below summarizes the reported yields for each method.
| Synthesis Method | Starting Materials | Reported Yield (%) |
| Kulinkovich Reaction | Ethyl benzoate (B1203000), Ethylmagnesium bromide | 75% |
| Intramolecular Cyclization | γ-Chloro-α-phenylpropan-α-one, Sodium amalgam | 80-85% |
Experimental Protocols
Kulinkovich Reaction
The Kulinkovich reaction offers a direct route to 1-substituted cyclopropanols from esters and Grignard reagents, mediated by a titanium(IV) isopropoxide catalyst.[1][2][3]
Reaction Scheme:
Detailed Experimental Protocol:
To a solution of ethyl benzoate (1 equivalent) in anhydrous diethyl ether under an inert atmosphere, titanium(IV) isopropoxide (0.2 equivalents) is added. The mixture is then cooled to 0°C, and a solution of ethylmagnesium bromide (2.5 equivalents) in diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-phenylcyclopropanol. A reported yield for this specific transformation is 75%.
Intramolecular Cyclization of a γ-Haloketone
This method involves the formation of the cyclopropane (B1198618) ring through an intramolecular cyclization of a γ-haloketone, typically promoted by a reducing agent such as sodium amalgam.
Reaction Scheme:
Detailed Experimental Protocol:
A solution of γ-chloro-α-phenylpropan-α-one (1 equivalent) in anhydrous ethanol (B145695) is prepared in a flask equipped with a mechanical stirrer. Sodium amalgam (5%) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography. After the starting material is consumed, the reaction mixture is filtered to remove the mercury. The filtrate is concentrated under reduced pressure, and the residue is taken up in diethyl ether. The organic solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude 1-phenylcyclopropanol is purified by distillation under reduced pressure. This method has been reported to yield 80-85% of the desired product.
Synthesis Workflow
The general workflow for the synthesis of 1-phenylcyclopropanol via the two discussed methods can be visualized as follows:
Signaling Pathway of the Kulinkovich Reaction
The key steps in the catalytic cycle of the Kulinkovich reaction are depicted below. The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester.
References
A Comparative Analysis of the Reactivity of Cyclopropanol Derivatives in Radical Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
Cyclopropanols are valuable synthetic intermediates due to the inherent ring strain of their three-membered ring, which facilitates a variety of ring-opening transformations. This guide provides a comparative study of the reactivity of substituted cyclopropanol (B106826) derivatives in two distinct and widely utilized radical-mediated ring-opening reactions: a photocatalytic cross-coupling with electrophilic alkenes and a manganese(III)-mediated tandem cyclization. The quantitative data on product yields, detailed experimental protocols, and mechanistic diagrams are presented to offer a clear and objective comparison of how substituents on the cyclopropanol moiety influence their reactivity.
Data Presentation: Comparative Reactivity of Cyclopropanol Derivatives
The reactivity of various cyclopropanol derivatives was evaluated based on the isolated yields of the corresponding products under standardized reaction conditions for two different transformations.
Photocatalytic Ring-Opening Cross-Coupling with an Electrophilic Alkene
The following table summarizes the yields of β-functionalized ketones from the reaction of various aryl-substituted cyclopropanols with benzylidene malononitrile (B47326) under photocatalytic conditions. The data suggests that electron-donating substituents on the aromatic ring generally lead to higher product yields, indicating an enhanced reactivity of the cyclopropanol derivative. For instance, the p-methoxyphenyl substituted cyclopropanol provided a significantly higher yield (87%) compared to the unsubstituted phenyl derivative (59%) and the electron-deficient p-chlorophenyl derivative, which still gave an excellent yield of 92% under slightly modified conditions.[1] Less reactive alkyl and alkenyl cyclopropanols afforded products in moderate yields.[1]
| Cyclopropanol Derivative (Ar) | Product Yield (%) |
| p-MeO-C₆H₄ | 87 |
| m-MeO-C₆H₄ | 61 |
| o-MeO-C₆H₄ | 56 |
| 2-Naphthyl | 71 |
| p-tBu-C₆H₄ | 83 |
| p-Ph-C₆H₄ | 79 |
| C₆H₅ | 59 |
| p-F-C₆H₄ | 85 |
| p-Cl-C₆H₄ | 92 |
| p-Br-C₆H₄ | 88 |
| p-CF₃-C₆H₄ | 57 |
Reaction conditions: cyclopropanol (1.5 equiv.), benzylidene malononitrile (0.2 mmol), TBADT (1 mol%), CH₂Cl₂ (0.2 M), 43 W 370 nm Kessil LED, under Ar, r.t., 4 h. For p-Cl-C₆H₄ derivative, TBADT (2 mol%) in CH₃CN/H₂O (9:1) was used. Data extracted from Krech et al.[1]
Manganese(III)-Mediated Tandem Cyclization with Biaryl Isonitrile
In the Mn(III)-mediated oxidative ring-opening and tandem cyclization with 2-isocyanobiphenyl, a variety of substituted cyclopropanols were tested to synthesize phenanthridine (B189435) derivatives. The results indicate that both electron-donating and electron-withdrawing groups on the aryl ring of the cyclopropanol are well-tolerated, furnishing the products in good to excellent yields.[2] This suggests a broad applicability of this method for diverse cyclopropanol derivatives.
| Cyclopropanol Derivative (R) | Product Yield (%) |
| 4-MeOC₆H₄ | 85 |
| 4-FC₆H₄ | 82 |
| 4-BrC₆H₄ | 75 |
| 3-MeOC₆H₄ | 88 |
| 2-MeOC₆H₄ | 71 |
| Phenyl | 78 |
| 4-(TBDMSO(CH₂)₂)C₆H₄ | 81 |
| 4-(MeO(CH₂)₂)C₆H₄ | 79 |
| Cyclohexyl | 65 |
| n-Butyl | 72 |
Reaction conditions: cyclopropanol (2 equiv.), 2-isocyanobiphenyl (1 equiv.), Mn(acac)₃ (2.2 equiv.), t-BuOH, 26 °C. Data extracted from Davis et al.[2]
Experimental Protocols
General Procedure for Photocatalytic Ring-Opening Cross-Coupling
A solution of the corresponding cyclopropanol (0.3 mmol, 1.5 equiv) and benzylidene malononitrile (0.2 mmol, 1.0 equiv) in CH₂Cl₂ (1.0 mL, 0.2 M) was prepared in a reaction vial. Tetrabutylammonium decatungstate (TBADT, 1 mol%) was added, and the vial was sealed with a cap containing a PTFE septum. The reaction mixture was degassed by bubbling with argon for 10 minutes. The vial was then placed in a holder and irradiated with a 43 W 370 nm Kessil LED lamp at room temperature for 4 hours. After the reaction, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.[3]
General Procedure for Manganese(III)-Mediated Tandem Cyclization
To an argon-degassed, stirred solution of 2-isocyanobiphenyl (1 equiv) and manganese(III) acetylacetonate (B107027) (2.2 equiv) in tert-butyl alcohol (0.042 M) at 26 °C, an argon-degassed solution of the cyclopropanol (2 equiv) in tert-butyl alcohol (0.02 M) was added dropwise over 2 hours. The resulting solution was stirred for an additional 5 minutes before the solvent was removed under reduced pressure. The residue was then purified by flash chromatography to yield the desired phenanthridine derivative.[2]
Mandatory Visualization
Caption: Photocatalytic ring-opening of cyclopropanols.
Caption: Mn(III)-mediated tandem cyclization.
Caption: General experimental workflow.
References
Safety Operating Guide
Navigating the Disposal of 1-Phenylcyclopropan-1-ol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the safe handling and disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of 1-Phenylcyclopropan-1-ol, ensuring adherence to safety standards and regulatory compliance.
I. Chemical Profile and Hazard Assessment
This compound is a compound that requires careful handling due to its hazardous properties. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[1] It is also a combustible liquid.[2][3]
Key Safety Precautions:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[1]
-
P501: Dispose of contents and container to an approved waste disposal plant.[1][2][4]
Due to its hazardous nature, this compound must be treated as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.[5][6][7]
II. Quantitative Data Summary
The following table summarizes the key identifiers and hazard classifications for this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1] |
| Molecular Weight | 134.17 g/mol | [1] |
| CAS Number | 29526-96-3 | [1][8] |
| GHS Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [1] |
III. Standard Disposal Protocol
The proper disposal of this compound must be conducted in accordance with institutional and local hazardous waste regulations. The following is a general, step-by-step procedure for its safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Chemical splash goggles and a face shield
-
A flame-resistant lab coat
-
Closed-toe shoes
All handling of this compound for disposal should be performed inside a certified chemical fume hood.
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should be in good condition with a secure, tight-fitting lid.[9]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". Also, list any other components of the waste stream.
-
Segregation: Do not mix this compound waste with other incompatible waste streams.
Step 3: Waste Storage
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
The storage area should be cool, well-ventilated, and away from sources of ignition as the substance is a combustible liquid.[2][6]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][6]
-
Provide the waste manifest or any other required documentation to the disposal personnel.
IV. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills, contact your institution's emergency response team immediately.
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. wastedirect.co.uk [wastedirect.co.uk]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-Phenylcyclopropan-1-ol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Phenylcyclopropan-1-ol. Adherence to these procedures is vital for ensuring laboratory safety, proper chemical management, and environmental protection.
Chemical Identifier:
-
CAS Number: 29526-96-3
-
Synonyms: 1-phenylcyclopropanol
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following GHS hazard statements, indicating it can pose significant risks upon exposure.[1][2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves must be worn. While specific breakthrough time data for this compound is not available, butyl rubber gloves are recommended for handling alcohols.[4][5][6] Nitrile gloves may offer limited splash protection but have poor resistance to some aromatic compounds and should be used with caution and changed immediately upon contact.[3][7][8] Always inspect gloves for degradation or punctures before use. |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls are recommended. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[9][10][11][12][13] |
Note: No occupational exposure limits (OELs) have been established for this compound by major regulatory bodies.[14][15]
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling and Storage:
-
Engineering Controls: Work with this compound in a well-ventilated laboratory, and for procedures with a risk of aerosolization, use a chemical fume hood. Eyewash stations and safety showers must be readily accessible.[3]
-
Safe Handling Practices: Avoid contact with skin and eyes.[3] Do not breathe vapors or mists. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]
Spill Response:
-
Immediate Actions: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.
-
Cleanup: Carefully absorb the spilled material. Use non-sparking tools for cleanup.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Collect all contaminated materials (absorbent, gloves, etc.) in a sealed, properly labeled container for hazardous waste disposal.
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Irritant).
-
Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain.[16][17] All disposal methods must be in accordance with federal, state, and local regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10][11] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists.[8][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][10][11] |
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. worksafegear.com.au [worksafegear.com.au]
- 2. This compound | C9H10O | CID 12236048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gloves.com [gloves.com]
- 4. gloves-online.com [gloves-online.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. soscleanroom.com [soscleanroom.com]
- 9. allergyasthmatech.com [allergyasthmatech.com]
- 10. allergycontrol.com [allergycontrol.com]
- 11. mastersupplyonline.com [mastersupplyonline.com]
- 12. 66autocolor.com [66autocolor.com]
- 13. 3M™ 6001 Respirator Cartridge for Certain Organic Vapors, 2/Pack ; | Gainesville Janitorial Supply Co. [catalog.gainesvillejanitorsupply.com]
- 14. fishersci.com [fishersci.com]
- 15. sds.metasci.ca [sds.metasci.ca]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
